Lithium Cation
Description
Structure
2D Structure
Properties
IUPAC Name |
lithium(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBGRARXTFLTSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169612 | |
| Record name | Lithium cation | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
7.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lithium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005949 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Violent reaction | |
| Record name | Lithium cation | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01356 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
17341-24-1, 7439-93-2 | |
| Record name | Li1+ | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17341-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lithium cation | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017341241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium cation | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01356 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lithium cation | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LITHIUM CATION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H8Z5UER66 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lithium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005949 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
190 °C | |
| Record name | Lithium cation | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01356 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lithium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005949 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Fundamental Interactions and Solvation Chemistry of Lithium Cation
Solvation Structures and Coordination Environments of Lithium Cation
The arrangement of solvent molecules and anions around a this compound, known as its solvation shell, is a critical factor in determining the properties of lithium-containing solutions. This section explores the architecture of this solvation shell and the factors that influence it.
Primary Solvation Shell Architectures
The primary solvation shell consists of molecules directly interacting with the this compound. Due to its strong Lewis acidity, Li⁺ typically coordinates with electron-donating atoms of solvent molecules, such as oxygen or nitrogen. valipod.com The number of molecules in this primary shell, or the coordination number, is not fixed and depends on the nature of the solvent and the presence of anions.
In many common electrolyte solutions, the this compound aims to form between four and six coordinate bonds. researchgate.net For instance, in electrolytes containing ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC), both solvent types actively participate in forming the lithium solvation sheath. nih.gov The coordination can occur in different motifs, including monodentate, where one solvent molecule forms one bond with Li⁺, and polydentate (bidentate, tridentate, tetradentate), where a single solvent molecule forms multiple bonds with the cation. researchgate.net
The structure of the solvation shell can be quite specific. For example, in a mixture of triglyme (B29127) and lithium bis(trifluoromethylsulfonyl)-amide (LiTFSA), lithium ions are primarily solvated by crown-ether-like curled triglyme molecules and are in direct contact with a TFSA anion. nih.gov Similarly, in electrolytes with tetraglyme (B29129), the dominant solvation structure shifts from two-chain motifs (2:1 tetraglyme to Li⁺ ratio) to one-chain motifs at higher salt concentrations. acs.org In some cases, two distinct types of lithium cations can be observed in the same crystal structure, each with a different coordination environment. rsc.org
The composition of the solvation shell is also influenced by the concentration of the lithium salt. In mixed electrolytes, such as those with cyclic and linear carbonates, the structure of the solvation shell and the dynamics of solvent exchange are highly dependent on the mixture ratio. researchgate.netnih.gov As salt concentration increases, anions can also enter the primary solvation shell, a phenomenon that significantly alters the electrolyte's properties. researchgate.net
Influence of Solvent Donor Number and Dielectric Constant on this compound Solvation
The ability of a solvent to dissolve a lithium salt and solvate the resulting lithium cations is strongly influenced by two key properties: the donor number (DN) and the dielectric constant (ε).
The donor number is a measure of the Lewis basicity of a solvent, quantifying its ability to donate an electron pair. rsc.org Solvents with a higher DN generally exhibit stronger interactions with the hard Lewis acid Li⁺, leading to better salt solubility. researchgate.net The DN of the solvent must often compete with that of the anion to effectively solvate the this compound. rsc.org For example, high-DN solvents can effectively dissolve salts like lithium nitrate (B79036) (LiNO₃) by incorporating the nitrate anion into the Li⁺ solvation structure. researchgate.net The DN plays a crucial role in determining the Li⁺ solvation environment and can influence reaction kinetics. pnas.org For instance, in a comparison between dimethyl sulfoxide (B87167) (DMSO) with a high DN and tetraethylene glycol dimethyl ether (TEGDME) with a low DN, the DMSO-based electrolyte exhibited faster Li⁺ ion diffusion kinetics. pnas.org
The dielectric constant of a solvent reflects its ability to separate charges and is a critical factor in the dissociation of lithium salts. rsc.org Solvents with a higher dielectric constant are more effective at dissolving salts to higher concentrations. rsc.org However, a high dielectric constant can also imply a strong affinity between the solvent and Li⁺, which can hinder the desolvation process at an electrode surface. rsc.org In some cases, the dielectric constant alone is not a reliable predictor of a solvent's solvating ability. For instance, tetrahydrofuran (B95107) (THF) has a lower dielectric constant than 1,2-difluorobenzene (B135520) but exhibits a greater ability to solvate lithium ions. rsc.org The presence of the lithium salt itself can also affect the dielectric properties of the electrolyte. In a 1 M LiPF₆ in EC:EMC solution, the strong coordination of EC with Li⁺ leads to a decrease in its dielectric contribution, which is nearly balanced by the contribution from the associated LiPF₆ salt. lbl.govosti.govresearchgate.net
Role of Lewis Basicity in this compound Solvation
The Lewis basicity of a solvent, often quantified by the donor number (DN), is a fundamental parameter governing the solvation of the this compound. rsc.org As a strong Lewis acid, Li⁺ readily interacts with Lewis bases, which are electron-pair donors. rsc.org The strength of this interaction directly influences the solubility of lithium salts and the structure of the Li⁺ solvation shell. rsc.org
A solvent's ability to solvate Li⁺ is a competitive process, especially in the presence of coordinating anions. The solvent molecules must compete with the anions to donate electrons to the Li⁺ ion. rsc.org Therefore, a higher DN for the solvent generally leads to stronger solvation of the this compound. researchgate.net This is particularly important for dissolving salts with high-DN anions. rsc.org
The Lewis basicity of the solvent can dictate the coordination number and the geometry of the solvation complex. For instance, solvents with high DN values can effectively displace anions from the primary solvation shell, leading to a solvent-rich coordination environment. Conversely, in solvents with lower Lewis basicity, anions are more likely to be found in direct contact with the this compound, forming contact ion pairs. pnas.org The interplay between the Lewis basicity of the solvent and the anion is therefore a key determinant of the speciation and transport properties of lithium ions in solution.
Thermodynamics and Kinetics of this compound Solvation and Desolvation
The processes of solvation and desolvation are central to the behavior of lithium cations in solution, with significant energetic and kinetic implications.
Solvation Free Energies and Enthalpies of this compound
The solvation of a this compound is an exothermic and spontaneous process, characterized by negative solvation free energies and enthalpies. nih.gov The magnitude of these thermodynamic quantities reflects the strength of the interaction between the Li⁺ ion and the surrounding solvent molecules.
The solvation free energy (ΔGsolv) represents the change in free energy when an ion is transferred from the gas phase to the solvent. Calculations have provided values for Li⁺ in various solvents. For example, in ethylene carbonate (EC), the solvation free energy has been calculated to be -91.3 kcal mol⁻¹. rsc.org In other solvents, such as water, acetonitrile, and dimethyl sulfoxide (DMSO), the predicted solvation free energies are -116.1, -120.6, and -123.6 kcal mol⁻¹, respectively. rsc.org For methanol, a value of -122.7 kcal mol⁻¹ has been determined for a coordination number of four. acs.org It is important to note that different theoretical models can yield varying results; for instance, some models predict solvation free energies for Li⁺ that are on average 14 kcal mol⁻¹ more positive than others. rsc.org
The solvation enthalpy (ΔHsolv), or heat of solution, is the enthalpy change associated with the dissolution of a substance in a solvent. For lithium salts in water at 25°C, the enthalpies of solution vary depending on the anion. For example, for lithium chloride (LiCl), it is -37.0 kJ/mol, while for lithium iodide (LiI), it is -63.3 kJ/mol. libretexts.org The small size of the lithium ion contributes to it having the highest hydration enthalpy among the Group 1 elements. quora.com Isotope effects have also been observed, with the solvation of ⁶Li⁺ being more differential in water and DMSO than ⁷Li⁺. iaea.org The binding enthalpy of the Li⁺ ion also varies with the type of solvent molecule. researchgate.net
The process of desolvation , where the Li⁺ ion sheds its solvation shell, is a critical and often rate-limiting step in processes like intercalation into electrode materials. cambridge.orgucsd.edu This process requires overcoming the energy barrier associated with breaking the bonds between Li⁺ and the solvent molecules. This desolvation energy can be significant, on the order of ~50 kJ/mol for the lithiation of certain anode materials. cambridge.org The kinetics of desolvation are influenced by the electrolyte chemistry and temperature, with ion-paired structures potentially offering an advantageous pathway for reaching the electrode surface. ucsd.edunih.govbohrium.com
Interactive Data Table: Solvation Free Energies of this compound in Various Solvents
| Solvent | Solvation Free Energy (kcal/mol) |
|---|---|
| Ethylene Carbonate (EC) | -91.3 rsc.org |
| Water (H₂O) | -116.1 rsc.org |
| Acetonitrile (CH₃CN) | -120.6 rsc.org |
| Dimethyl Sulfoxide (DMSO) | -123.6 rsc.org |
| Methanol (CH₃OH) | -122.7 acs.org |
Interactive Data Table: Enthalpies of Solution for Lithium Salts in Water at 25°C
| Compound | Enthalpy of Solution (kJ/mol) |
|---|---|
| Lithium Fluoride (B91410) (LiF) | 4.7 libretexts.org |
| Lithium Chloride (LiCl) | -37.0 libretexts.org |
| Lithium Bromide (LiBr) | -48.8 libretexts.org |
| Lithium Iodide (LiI) | -63.3 libretexts.org |
| Lithium Hydroxide (B78521) (LiOH) | -23.6 libretexts.org |
| Lithium Nitrate (LiNO₃) | -2.5 libretexts.org |
| Lithium Carbonate (Li₂CO₃) | -18.2 libretexts.org |
| Lithium Sulfate (B86663) (Li₂SO₄) | -29.8 libretexts.org |
Desolvation Processes and their Energetic Implications for this compound
The process of removing solvent molecules from the this compound's primary solvation shell, known as desolvation, is a critical and often energetically demanding step in many chemical and electrochemical processes. ucsd.edursc.org This is particularly crucial in the context of lithium-ion batteries, where the desolvation of Li⁺ at the electrode-electrolyte interface is considered a primary energy-consuming and rate-limiting step. ucsd.edursc.orgbohrium.com The energy required for this process, the desolvation energy, is significant due to the strong ion-dipole interactions between the high-charge-density this compound and the polar solvent molecules. nih.gov
The magnitude of the desolvation energy barrier is influenced by several factors, including the nature of the solvent, the composition of the electrolyte, and the presence of anions in the solvation shell. nih.govacs.org For instance, in common battery electrolytes, solvents with high solvating power, like ethylene carbonate (EC), bind strongly to Li⁺, resulting in a high desolvation barrier. rsc.org The interaction between the cation and the solvent must be moderate enough to allow for efficient desolvation and subsequent intercalation into an electrode. nih.gov
Research has shown that modifying the electrolyte can lower this energy barrier. The formation of ion pairs, where an anion like hexafluorophosphate (B91526) (PF₆⁻) is part of the solvation shell, can facilitate the release of solvent molecules. nih.govacs.org Similarly, the use of weakly coordinating solvents or specific additives can reconfigure the solvation shell to reduce the desolvation impedance. ucsd.edu Quantum chemical modeling and experimental studies have demonstrated that the desolvation of lithium cations in a tetraglyme-based electrolyte is more favorable than in a standard ethylene carbonate/dimethyl carbonate (EC/DMC) mixture, leading to significantly different electrochemical performance. mdpi.com In some systems, reaching the inner Helmholtz layer at an electrode requires the Li⁺ ion to shed multiple solvent species, a process whose energetics are dictated by the electrolyte chemistry. bohrium.comucsd.edu
Calculated Li⁺ Desolvation/Solvation Energies in Various Electrolytes
This table presents calculated energy values related to the desolvation and solvation of the this compound in different solvent systems, highlighting the influence of electrolyte composition on these energetic parameters. Negative values typically represent the energy released upon solvation or the energy required for desolvation.
| Electrolyte System / Complex | Calculated Energy (kcal/mol) | Reference |
|---|---|---|
| Li⁺(EC)₄ | -91.3 (Solvation Free Energy) | rsc.org |
| Li⁺ in 1 M LiPF₆-EC/DMC | ~2.5-3.5 (eV, Desolvation Energy) | researchgate.net |
| Li⁺ in 1.28 M LiFSI-FEC/FEMC–D2 | ~1.5-2.5 (eV, Desolvation Energy) | researchgate.net |
Dynamic Exchange Processes within the this compound Solvation Shell
The dynamics of this exchange are often quantified by the residence time of the solvent molecules within the solvation shell, which describes how long a solvent molecule remains bound to the Li⁺ ion. researchgate.net Molecular dynamics simulations have shown that these exchange dynamics can exhibit complex, non-monotonic behavior depending on the mixture ratio of solvents in the electrolyte. researchgate.netnih.gov For example, in mixed electrolytes of cyclic (e.g., ethylene carbonate, EC) and linear (e.g., dimethyl carbonate, DMC) carbonates, the exchange dynamics are strongly dependent on the solvent composition in the shell. researchgate.netresearchgate.net
The mechanism of exchange has also been investigated. For Li⁺ in an aqueous solution, the four-coordinated first hydration shell exchanges water molecules preferably through an associatively activated mode. nih.govacs.org The exchange rate constant in water has been calculated to be on the order of 10⁹ to 10¹⁰ s⁻¹, indicating a very rapid process. nih.govacs.org In nonaqueous electrolytes, the rigidity of the solvation shell is critical; a more rigid shell generally leads to slower ionic transport due to increased drag. nih.gov The type of anion present also affects the dynamics; for instance, in certain ionic liquid mixtures, the ion pair lifetime for Li⁺ with different anions changes with salt concentration. nih.gov
Water Exchange Dynamics for this compound
This table shows the calculated rate constants for the exchange of water molecules in the first hydration shell of a lithium ion, as determined by different simulation methods.
| Simulation Method | Exchange Rate Constant (kₑₓ) | Reference |
|---|---|---|
| Classical MD Simulations | 5.8 x 10⁹ s⁻¹ | nih.govacs.org |
| QM/MM-MD Umbrella Sampling (TST) | 1.01 x 10¹⁰ s⁻¹ | nih.govacs.org |
This compound Interactions with Diverse Chemical Species
The high charge density of the this compound drives its interaction with a wide variety of chemical species, from simple anions to complex macromolecules. These interactions are fundamental to its role in diverse applications, including its transport across cell membranes, its complexation by synthetic host molecules, and its function within electrochemical systems.
Interactions with Organic Ligands and Macromolecules
The this compound readily interacts with organic molecules containing electron-donating atoms, such as oxygen and nitrogen. A prominent class of organic ligands for Li⁺ are crown ethers. nd.edunih.gov The selectivity of crown ethers for lithium is highly dependent on the size of their cavity. researchgate.net For instance, 12-crown-4 (B1663920) has been extensively studied for its ability to form complexes with lithium. nd.edunih.gov However, in aqueous solutions, forming stable complexes can be challenging because the binding geometry may be susceptible to interference from water molecules, which have a high solvation energy for Li⁺. nd.edunih.gov While binding in aqueous solutions was found to be unfavorable for 12-crown-4, 15-crown-5, and 18-crown-6, the latter two showed a slightly higher affinity for Li⁺. nih.gov In the gas phase, the interaction is much stronger, and the lithium ion's small size can cause significant distortion of the crown ether's structure to maximize interactions with the oxygen atoms. acs.org
In the realm of macromolecules, lithium-protein interactions are of significant interest. ingentaconnect.com Analysis of protein crystal structures containing lithium reveals clear trends:
The this compound preferentially interacts with oxygen atoms. ingentaconnect.com
It tends to bind to the side-chain atoms of amino acid residues, particularly the carboxylates of aspartate (Asp) and glutamate (B1630785) (Glu). ingentaconnect.com
The coordination number is typically four, adopting a tetrahedral geometry. ingentaconnect.com
Studies involving specific peptides, such as the amyloid-beta (Aβ) peptide associated with Alzheimer's disease, have shown that Li⁺ exhibits weak and non-specific interactions with minor effects on the peptide's aggregation. nih.govbiorxiv.orgdiva-portal.org Other research has focused on designing peptides that can bind to materials used in lithium-ion batteries, such as lithium titanate oxide, demonstrating the potential for using biological molecules in materials science. acs.org
Interactions with Inorganic Anions and Complex Ions
In many environments, particularly in the electrolytes of lithium-ion batteries, the this compound is in constant interaction with inorganic anions. The nature of this interaction significantly impacts the electrolyte's properties, including its ionic conductivity and the stability of the electrode-electrolyte interface. nih.gov
The anion can exist as a "free" ion separated from the cation by solvent molecules (solvent-separated ion pair, SSIP) or be in direct contact with the cation within its first solvation shell (contact ion pair, CIP). acs.org In many organic carbonate electrolytes, anions like hexafluorophosphate (PF₆⁻) are often found coordinating directly with the Li⁺ ion. mdpi.comllnl.gov The formation of these CIPs means the anion becomes an integral part of the Li⁺ solvation structure. acs.org
This direct interaction with the anion influences several key processes. The presence of the anion in the primary coordination sphere can weaken the binding of solvent molecules, thereby lowering the energy barrier for desolvation. nih.govacs.org The structure and dynamics of the electrolyte are a result of the interplay between Li⁺-solvent and Li⁺-anion interactions. For example, in electrolytes containing mixed anions, such as hexafluorophosphate and difluoro(oxalato)borate (DFOB⁻), the composition of the Li⁺ solvation shell and the subsequent electrochemical behavior are linked to the properties of the mixed salt solution. nih.gov In certain ionic liquid electrolytes, Li⁺ is found to be preferentially solvated by the smaller, more abundant anion, and some anions can bridge multiple Li⁺ centers at high salt concentrations. nih.gov
Cation-π Interactions involving this compound
A particularly significant non-covalent interaction involving the this compound is the cation-π interaction. wikipedia.org This is an attractive force between the positive charge of the lithium ion and the electron-rich face of a π system, such as an aromatic ring (e.g., benzene) or a carbon-carbon double or triple bond. wikipedia.orgnih.gov The interaction is fundamentally electrostatic, arising from the attraction between the cation (a monopole) and the quadrupole of the π system, which has a region of negative electrostatic potential on its face. nih.gov
The strength of the cation-π interaction is substantial. In the gas phase, the binding energy of a this compound to a single benzene (B151609) molecule is approximately 38 kcal/mol, a value comparable to many covalent bonds and significantly stronger than typical hydrogen bonds. nih.gov This strong interaction is attenuated in polar solvents due to the energetic cost of desolvating the cation, but it remains a significant binding force. wikipedia.orgprinceton.edu
Research has extensively explored the nuances of this interaction. The strength of the binding to polycyclic aromatic hydrocarbons decreases as the number of fused rings increases. nih.govacs.org Furthermore, the position of the interaction matters; for polycyclic systems, Li⁺ binding to the outer rings is generally more stable than binding to the inner rings. nih.govacs.org Substituting the aromatic ring with electron-donating groups enhances the interaction, while the ring that directly interacts with the this compound experiences a slight reduction in its aromaticity. tandfonline.comnih.gov These fundamental interactions are crucial in molecular recognition, supramolecular chemistry, and the behavior of lithium ions in carbon-based materials like graphite (B72142) anodes.
Gas-Phase Cation-π Interaction Energies
This table shows the experimentally and computationally determined gas-phase binding energies for the this compound with a benzene molecule, illustrating the strength of the cation-π interaction.
| Complex | Method | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Li⁺ --- Benzene | Experimental | -38.3 | princeton.edu |
| Li⁺ --- Benzene | Computational | -38.0 | nih.gov |
Lithium Cation Transport and Diffusion Mechanisms
Lithium Cation Mobility in Liquid Electrolyte Systems
In liquid electrolytes, which are typically composed of a lithium salt dissolved in an organic solvent, the transport of lithium cations is governed by different mechanisms than in the rigid lattice of a solid. The mobility of Li⁺ ions in these systems is crucial for the performance of conventional lithium-ion batteries.
The two primary mechanisms for ion transport in liquid electrolytes are the vehicular mechanism and the Grotthuss mechanism.
The vehicular mechanism is the most common mode of transport for lithium ions in standard liquid electrolytes. In this mechanism, the Li⁺ ion is surrounded by a shell of solvent molecules, forming a solvated complex. This entire solvated structure then moves or diffuses through the electrolyte as a single entity. The size of this solvated ion is larger than the bare Li⁺ ion, and its movement is influenced by the viscosity of the electrolyte. In this paradigm, the Li⁺ conductivity originates from the translational motion of the solvated Li⁺. nih.gov Because the hydrodynamic radius of the solvated Li⁺ is typically larger than that of the counter-anion and individual solvent molecules, the Li⁺ diffusion is often slower, leading to a Li⁺ transference number (the fraction of the total ionic current carried by the Li⁺ ions) of less than 0.4. nih.gov
The Grotthuss mechanism , also known as ion hopping, is more commonly associated with proton transport in aqueous solutions but can also play a role in lithium-ion transport under certain conditions. This mechanism does not involve the long-range movement of a single ion. Instead, a charge is effectively transferred through the electrolyte via a series of local bond formations and breakages or, in the case of Li⁺, by the ion "hopping" from one coordination site (e.g., a solvent molecule or an anion) to another. This process can be significantly faster than vehicular diffusion as it does not require the movement of the entire solvation shell. For the Grotthuss mechanism to be significant for Li⁺ transport, there needs to be a suitable network of coordinating species that can facilitate these hops.
In some systems, such as glycerol-salt electrolytes, a surprising Li⁺-hopping mechanism has been observed. acs.org In these cases, the diffusion coefficient of Li⁺ can be higher than that of the solvent and the anion, which cannot be explained by the vehicular mechanism alone. acs.org This indicates a significant contribution from a Grotthuss-type hopping mechanism.
The composition of the liquid electrolyte, including the choice of solvent, the type of lithium salt, and the salt concentration, has a profound impact on the diffusivity of the this compound.
Solvent Type: The properties of the solvent, such as its dielectric constant, viscosity, and ability to solvate Li⁺ ions, are critical. Solvents with high dielectric constants, like ethylene (B1197577) carbonate (EC), are effective at dissolving the lithium salt and dissociating the ions. However, they can also form strong solvation shells around the Li⁺ ions, which can hinder their mobility. Linear carbonates, such as ethyl methyl carbonate (EMC), can lead to slightly larger Li⁺ diffusivities compared to cyclic carbonates like EC. acs.orgarxiv.org This is correlated with the strength of the Li⁺ solvation; a weaker solvation shell can lead to faster diffusion. acs.orgarxiv.org
Ion Pairing and Clustering: At higher salt concentrations, the electrostatic interactions between the Li⁺ cations and the counter-anions become more significant, leading to the formation of ion pairs and larger ionic clusters. This coupling of ion motion can reduce the efficiency of Li⁺ transport. nih.gov
| Electrolyte System | Li⁺ Diffusion Coefficient (cm²/s) | Temperature (°C) |
|---|---|---|
| 1.0 M LiPF₆ in EC:EMC (1:1 wt) | ~2.0 x 10⁻⁶ (calculated) | - |
| 1.2 M LiPF₆ in EC | ~1.1 x 10⁻⁶ (calculated) rsc.org | - |
| 1.2 M LiPF₆ in EC:EMC (Gen2) | ~1.6 x 10⁻⁶ (calculated) rsc.org | - |
| LiTFSI in glycerol (glycerol/LiTfO = 20) | ~1.3 times faster than glycerol diffusion acs.org | 25 |
| LiPON (Solid Electrolyte) | 1.5 x 10⁻¹¹ mdpi.com | - |
This compound Transport in Solid-State Systems
Mechanisms in Crystalline Solid Electrolytes
In crystalline solid electrolytes, lithium cations migrate through a rigid, immobile crystal lattice. Unlike in liquids, the transport is not continuous but occurs as a series of discrete hops between well-defined crystallographic sites. hilarispublisher.com The high ionic conductivity of some crystalline materials, often referred to as superionic conductors, is facilitated by specific structural features that provide a network of low-energy pathways for Li migration. The primary transport mechanisms include:
Interstitial Mechanism: A this compound residing in an interstitial position (a site not typically occupied in the ideal crystal structure) moves to another interstitial site. This mechanism requires the presence of interstitial ions, which can be considered a type of point defect. researchgate.net
Knock-on or Cooperative Mechanism: In some materials with high concentrations of mobile ions, the movement is not a simple single-ion event. Instead, the migration of one ion can displace a neighboring ion, which in turn displaces another, creating a correlated, chain-like motion. xmu.edu.cn This collective diffusion is believed to be a key factor in the exceptionally high conductivity of some superionic conductors. xmu.edu.cn
The specific pathway and mechanism are dictated by the crystal structure of the electrolyte. For example, materials with layered, spinel, or NASICON-type structures offer distinct one-, two-, or three-dimensional diffusion pathways for lithium ions. hilarispublisher.com
Mechanisms in Polymeric Electrolytes (Segmental Motion, Ion Hopping)
This compound transport in solid polymer electrolytes (SPEs), particularly those based on poly(ethylene oxide) (PEO), is fundamentally different from that in crystalline solids. In conventional SPEs, ion transport is largely confined to the amorphous regions of the polymer. frontiersin.org The primary mechanisms are:
Segmental Motion: Lithium ions are coordinated by polar groups on the polymer chains (e.g., the ether oxygens in PEO). The transport of these coordinated cations is strongly coupled to the local, dynamic motions of the polymer chain segments. acs.orgfrontiersin.org This means that the polymer chains must be flexible and above their glass transition temperature for significant ionic conductivity to occur. This coupling is a major reason why the conductivity of many SPEs drops significantly at lower temperatures. researchgate.netfrontiersin.org
Ion Hopping: In addition to being carried by the polymer segments, lithium cations can also hop from one coordination site to another, either along the same polymer chain or between different chains. rsc.orgresearchgate.net This mechanism can be thought of as a Li ion breaking its coordination with one set of polymer groups and forming a new one with a neighboring set.
Recent research has focused on developing "decoupled" polymer electrolytes where ion transport is not primarily dependent on segmental relaxation. researchgate.net This can be achieved by creating systems where Li hopping becomes the dominant transport mode, similar to the mechanism in inorganic crystals. researchgate.netrsc.org In some cases, at very high salt concentrations, transport can become mediated by anions, where the cation moves through a network of surrounding anions. acs.org
Influence of Microstructure and Defects on this compound Migration
Point Defects: As discussed, vacancies and interstitial ions are essential for enabling the hopping mechanisms that underpin ionic conductivity in crystalline solids. researchgate.net The concentration of these defects, which can be controlled through doping or by creating non-stoichiometric compositions, is a critical factor in optimizing conductivity. Cationic vacancies can also create negatively charged surfaces that guide Li flux. nih.gov
| Feature/Defect | Potential Influence on Li Migration | Mechanism of Influence |
| Vacancies | Essential / Enhancing | Provides empty sites for ions to hop into, enabling vacancy-mediated diffusion. researchgate.net |
| Grain Boundaries | Hindering or Enhancing | Can act as high-resistance barriers or as fast-diffusion pathways in nanocrystalline materials. rsc.org |
| Porosity | Hindering | Reduces the effective cross-sectional area for ion transport and increases path tortuosity. rsc.org |
| Cation Disorder | Hindering or Enhancing | Can create a variety of local environments, affecting migration barriers. In some cases, it opens up new diffusion pathways. acs.org |
| Elemental Segregation | Hindering | Accumulation of certain elements at boundaries can create regions with slow Li kinetics. acs.org |
Theoretical Frameworks for this compound Transport Dynamics
Activation Energy and Lattice Dynamics in this compound Migration
The migration of a this compound from one site to another within a solid lattice is not effortless; it requires overcoming an energy barrier. This barrier is known as the activation energy (Ea) . It represents the minimum kinetic energy an ion must possess to successfully hop to an adjacent site. aps.orgresearchgate.net A lower activation energy corresponds to a higher probability of successful hops at a given temperature, and therefore, higher ionic conductivity.
The activation energy is determined by the potential energy landscape of the crystal structure. This landscape is shaped by the electrostatic interactions between the mobile this compound and the surrounding, relatively static, lattice ions. Computational techniques such as the Nudged Elastic Band (NEB) method are widely used to calculate the energy profile along a specific migration pathway and identify the precise value of the activation energy. arxiv.orgumd.edu
The concept of lattice dynamics , which describes the collective vibrations of atoms in a crystal (phonons), is intrinsically linked to ion migration. The vibrations of the lattice are not merely background noise; they actively participate in the diffusion process. The thermal motion of the lattice ions can transiently open up "bottlenecks" or "gateways" between adjacent sites, momentarily lowering the energy barrier for a hop. aps.org This suggests a strong correlation between a "soft" lattice (one with low-energy phonon modes) and enhanced ionic conductivity, as the lattice is more easily distorted to accommodate the moving ion. aps.org Therefore, understanding and engineering the phonon properties of a material is a sophisticated strategy for designing electrolytes with lower activation energies and faster Li transport.
Meyer-Neldel Rule and Anti-Meyer-Neldel Rule in this compound Conduction
In the realm of solid-state ionics, the relationship between the activation energy for conduction and the pre-exponential factor is not always straightforward. Two important empirical observations, the Meyer-Neldel Rule (MNR) and the less common Anti-Meyer-Neldel Rule (a-MNR), describe this relationship and have significant implications for the design and optimization of lithium-ion conductors.
The Meyer-Neldel Rule (MNR) , also known as the compensation rule, describes a linear relationship between the logarithm of the pre-exponential factor (σ₀) and the activation energy (Eₐ) for ionic conduction within a series of similar materials. researchgate.netacs.org This empirical rule suggests that a decrease in activation energy is often accompanied by a decrease in the pre-exponential factor, creating a trade-off that can hinder the achievement of very high ionic conductivity. acs.org The physical origin of the MNR in ionic conductors is often attributed to the multi-excitation entropy theory, where the entropy of activation is related to the summation of multiple small contributions from vibrational quanta (phonons). researchgate.netacs.org The slope of the line in a Meyer-Neldel plot is related to the inverse of an energy scale associated with the phonons in the system. acs.org
The MNR has been observed in a variety of lithium-ion conducting systems. For instance, a systematic investigation of the Li₃PO₄-Li₃VO₄-Li₄GeO₄ system revealed a clear correlation between the pre-exponential factors and activation energies that aligns with the Meyer-Neldel rule. acs.org Similarly, studies on argyrodite-type crystalline solids like Li₆PS₅Cl₁₋ₓBrₓ have shown that their ionic conductivity follows the MNR. umich.edu
Researchers have proposed a classification of ionic conductors into three types based on the relative magnitude of the Meyer-Neldel energy (Δ₀) and the thermal energy (kₑT) at a given application temperature. umich.eduhpstar.ac.cn
Type 1 Conductors (Δ₀ > kₑT): In these materials, a lower activation energy leads to higher ionic conductivity. This is the conventionally expected behavior.
Type 2 Conductors (Δ₀ < kₑT): Counterintuitively, in these materials, a higher activation energy can lead to higher ionic conductivity. An example of this is found in the Li₆₊ₓP₁₋ₓSiₓS₅Br series, which has a Meyer-Neldel energy of 19.5 meV, lower than the thermal energy at room temperature (approximately 26 meV). umich.eduhpstar.ac.cn
Type 3 Conductors (Δ₀ ≈ kₑT): For these materials, the ionic conductivity is not significantly sensitive to changes in the activation energy. umich.eduhpstar.ac.cn
This classification provides a more nuanced understanding for designing fast ionic conductors, moving beyond the simple assumption that lower activation energy is always the primary goal. hpstar.ac.cn
In contrast to the often-limiting nature of the MNR, the Anti-Meyer-Neldel Rule (a-MNR) describes a scenario where the pre-exponential factor increases as the activation energy decreases. This behavior is highly desirable for achieving superior ionic conductivity, as both factors contribute positively to enhancing the diffusion of lithium cations. The physical origin of the a-MNR is less universally agreed upon but is often associated with cooperative dynamics of ionic motions or specific structural features that lead to a favorable energy landscape for ion hopping. researchgate.net
A notable example of a material exhibiting the a-MNR is LiTi₂(PS₄)₃. This compound demonstrates an exceptionally high lithium-ion diffusion coefficient, which is attributed to a combination of a low activation energy and a high pre-exponential factor. researchgate.net This advantageous characteristic is thought to arise from a "frustrated" energy landscape caused by highly distorted lithium sites within the crystal structure. Another example can be found in the anti-perovskite superionic conductor Li₃OCl₁₋ₓBrₓ. In this system, structural distortions induced by the mixed halide occupancy can alter the vibrational properties of the mobile lithium ions, and under certain conditions, lead to an a-MNR behavior where a more favorable activation energy is coupled with an enhanced pre-exponential factor.
The following data tables provide a summary of research findings on lithium-ion conductors that exhibit the Meyer-Neldel and Anti-Meyer-Neldel rules.
Interactive Data Table: Meyer-Neldel Rule in Lithium-Ion Conductors
| Material System | Meyer-Neldel Energy (Δ₀) (meV) | Conductor Type (at 300 K) |
| Li₆MLa₂Ta₂O₁₂ (M = Ca, Sr, Ba) | 33.1 | Type 1 |
| Li₆₊ₓP₁₋ₓSiₓS₅Br | 19.5 | Type 2 |
| Li₆PS₅Cl₁₋ₓBrₓ | 23.7 | Type 3 |
| NASICON-structured Li-ion conductors | 37.7–54.1 | Type 1 |
Interactive Data Table: Anti-Meyer-Neldel Rule in Lithium-Ion Conductors
| Material System | Observation |
| LiTi₂(PS₄)₃ | Exhibits a very high Li-ion diffusion coefficient due to a low activation energy and a high pre-exponential factor, attributed to a frustrated energy landscape. |
| Li₃OCl₁₋ₓBrₓ | Shows a-MNR behavior where structural distortions from mixed halides lead to a favorable combination of a lower activation energy and a higher pre-exponential factor. |
Computational and Theoretical Investigations of Lithium Cation Behavior
Molecular Dynamics Simulations of Lithium Cation Systems
Molecular dynamics (MD) simulations serve as a powerful computational microscope for observing the time-evolution of systems containing lithium cations. By solving Newton's equations of motion for every atom in a system, MD provides a detailed picture of complex processes like solvation, diffusion, and interfacial phenomena.
The accuracy of MD simulations is fundamentally dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. For this compound systems, significant effort has been dedicated to developing and validating accurate force fields.
Force fields for Li⁺ systems typically include terms for bonded (bonds, angles, dihedrals) and non-bonded (van der Waals and electrostatic) interactions. The non-bonded parameters for the this compound itself, particularly the Lennard-Jones (LJ) parameters (σ, the collision diameter, and ε, the well depth) and its partial charge, are critical. Development strategies often involve fitting these parameters to reproduce experimental data or high-level quantum mechanical (QM) calculations. nih.gov
A common challenge is accurately capturing the strong electrostatic interactions of the small, hard Li⁺ ion. Non-polarizable force fields, which use fixed partial charges, have been widely used. github.com However, these models can sometimes overstate the stability of Li⁺ complexes, leading to inaccurate predictions of transport properties. nih.gov To address this, some studies employ charge scaling, where the formal +1 charge of lithium is reduced to values like +0.7 or +0.8 to better match experimental diffusion coefficients. nih.gov
More advanced polarizable force fields, such as those based on the Drude oscillator model or induced dipoles, have been developed to explicitly account for electronic polarization. nih.govacs.orgacs.orgresearchgate.net These force fields offer a more physically realistic description by allowing the charge distribution to respond to the local electric field, which is particularly important in the heterogeneous environments found in batteries. acs.orgacs.org For instance, a polarizable force field was developed for sulfolane-based electrolytes, with parameters for Li⁺ interactions refined to reproduce binding energies calculated at the MP2/aug-cc-pvDZ level of theory. acs.org Similarly, parameters for the Drude polarizable and additive CHARMM36 force fields have been optimized and validated for studying the competition between Li⁺ and other monovalent cations for DNA. nih.gov
Validation is a crucial step, where simulation results are compared against experimental benchmarks. Key properties for validation include hydration/solvation free energies, radial distribution functions (RDFs), coordination numbers, and transport properties like diffusion coefficients and ionic conductivity. github.comarxiv.orgucm.es The "Madrid-2019" force field, for example, was developed for several ions, including Li⁺, in the TIP4P/2005 water model, using scaled charges to accurately describe solution densities and viscosities over a range of concentrations. arxiv.orgucm.es
Table 1: Examples of Force Fields and Parameters for this compound Simulations
| Force Field / Model | Water/Solvent Model | Li⁺ Charge (e) | Key Feature / Application | Reference |
|---|---|---|---|---|
| Optimized for TIP3P | TIP3P | +1.0 | Optimized to reproduce hydration free energy, activity, and water exchange rates. | github.com |
| Madrid-2019 | TIP4P/2005 | +0.85 | Uses scaled charges to accurately model densities and viscosities of aqueous solutions. | arxiv.orgucm.es |
| Polarizable PFF | Sulfolane | +1.0 (with polarization) | Developed for sulfone-based electrolytes to improve transport property prediction. | acs.orgacs.org |
| OPLS (Charge Scaled) | Polyethylene (B3416737) Oxide (PEO) | ~+0.8 | Charge scaling used to match experimental diffusion coefficients in polymer electrolytes. | nih.gov |
| Drude Polarizable FF | - | +1.0 (with Drude oscillator) | Validated for competitive binding of monovalent ions to DNA. | nih.gov |
MD simulations have revealed that the local environment, or solvation shell, around a this compound dictates its behavior. The solvation structure is characterized by the number of solvent molecules or anions directly interacting with Li⁺ (the coordination number) and their geometric arrangement.
In aqueous solutions and polar organic solvents, Li⁺ is typically coordinated by oxygen atoms. aip.orgacs.org Ab initio MD simulations of Li⁺ in a water-ammonia mixture showed that Li⁺ is preferentially solvated by water molecules, forming a well-defined first solvation shell with a coordination number of four, arranged in a tetrahedral geometry. aip.org Similarly, in common battery electrolytes composed of mixed organic carbonates like ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC), Li⁺ often exhibits a tetrahedral coordination with the carbonyl oxygen atoms of the solvent molecules. researchgate.netaip.org The total coordination number of Li⁺ in mixed carbonate electrolytes has been found to be around four or five, depending on the specific force field used. acs.org
In mixed electrolytes, preferential solvation can occur. Studies show that EC, with its high dielectric constant, often coordinates more strongly with Li⁺ compared to linear carbonates like DMC or ethyl methyl carbonate (EMC). researchgate.netresearchgate.net The composition of the first solvation shell is dynamic, with solvent molecules continuously exchanging between the first and second shells. MD simulations can quantify the residence time of molecules in the solvation shell, providing insights into the rigidity of the Li⁺-solvent complex. researchgate.net
The presence of anions, such as hexafluorophosphate (B91526) (PF₆⁻) or bis(trifluoromethanesulfonyl)imide (TFSI⁻), adds another layer of complexity. Anions can compete with solvent molecules for a position in the Li⁺ coordination shell, leading to the formation of contact ion pairs (CIPs) or solvent-separated ion pairs (SSIPs). nih.govacs.org In ionic liquid electrolytes, where the solvent itself is composed of ions, each Li⁺ cation was found to be coordinated by an average of 4.1 oxygen atoms from the surrounding Ntf₂⁻ anions. acs.org
Table 2: Simulated this compound Coordination Numbers in Various Solvents
| Solvent System | Coordinating Atom/Molecule | Typical Coordination Number | Simulation Method | Reference |
|---|---|---|---|---|
| Water-Ammonia Mixture | Water (Oxygen) | 4 | Ab Initio MD | aip.org |
| EC/DMC Carbonates | Carbonyl Oxygen | ~4 | Classical MD | researchgate.netaip.org |
| [pyr₁₃][Ntf₂] Ionic Liquid | Ntf₂⁻ (Oxygen) | 4.1 | Polarizable MD | acs.org |
| Nafion Membrane | SO₃⁻ Group Oxygens | ~3 | MD with DFT-derived FF | researchgate.net |
| Poly(ethylene carbonate) (PEC) | Carbonyl Oxygen (PEC) & O(TFSI) | Varies with concentration | Classical MD | mdpi.com |
The mobility of lithium cations is a critical performance metric for lithium-ion batteries. MD simulations are widely used to calculate the diffusion coefficient (D) of Li⁺, typically by analyzing the mean-squared displacement (MSD) of the ions over time. nih.govresearchgate.netosti.govscm.comyoutube.com
Simulations have shown that Li⁺ diffusion is highly dependent on the host material and environmental conditions. In solid-state cathode materials like lithium cobalt oxide (LiCoO₂), the Li⁺ diffusion coefficient is on the order of 10⁻¹² to 10⁻¹³ cm²/s, which is in good agreement with experimental data. researchgate.net In these layered materials, diffusion is often anisotropic, with faster movement parallel to the layers compared to perpendicular transport. researchgate.net The presence of defects, such as anti-site defects in lithium iron phosphate (B84403) (LiFePO₄), can significantly slow down Li-ion diffusion in the primary transport channels. rsc.org
In liquid electrolytes, Li⁺ diffusion is influenced by the viscosity of the solvent and the nature of its solvation shell. A stable and extensive solvation shell increases the effective size of the moving ion, thereby reducing its mobility. nih.gov This is why Li⁺ ions, despite being small, often diffuse more slowly than the larger anions in the electrolyte. nih.gov Studies in polymer electrolytes like polyethylene oxide (PEO) have identified multiple transport mechanisms, including hopping between coordination sites on the same polymer chain (intra-hopping), hopping between different chains (inter-hopping), and co-diffusion with the polymer segments. mdpi.com
The concentration of the lithium salt also plays a crucial role. In many systems, increasing the salt concentration leads to a decrease in the Li⁺ diffusion coefficient due to increased viscosity and the formation of ionic aggregates. acs.orgmdpi.com
Table 3: Selected this compound Diffusion Coefficients from MD Simulations
| System | Temperature (K) | Li⁺ Diffusion Coefficient (D) (cm²/s) | Key Finding | Reference |
|---|---|---|---|---|
| LiCoO₂ Cathode | Not specified | 10⁻¹³ to 10⁻¹² | Diffusion increases with voltage and decreases with Li⁺ content. | researchgate.net |
| LiFePO₄ with anti-site defects | Not specified | - | Anti-site defects slow down 1D diffusion along channels. | rsc.org |
| EMC/TMS mixed solvent (pure EMC) | Not specified | 0.0157 x 10⁻⁵ | Li⁺ diffusion is slower than the PF₆⁻ anion due to a stable solvation shell. | nih.gov |
| EMC/TMS mixed solvent (pure TMS) | Not specified | 0.0072 x 10⁻⁵ | Diffusion decreases in the more viscous TMS solvent. | nih.gov |
| Partially lithiated sulfur cathode | 1600 | ~3.73 x 10⁻⁸ m²/s (3.73 x 10⁻⁴ cm²/s) | High-temperature simulation to enable calculation within accessible timescales. | youtube.com |
Quantum Chemical and First-Principles Calculations
While MD simulations excel at describing the collective behavior of large systems, quantum chemical methods, particularly Density Functional Theory (DFT), provide a more fundamental understanding of the electronic interactions governing the behavior of the this compound.
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the interactions of Li⁺ with various molecules and materials, providing insights that can be used to parameterize classical force fields or to directly understand chemical processes. researchgate.netcdnsciencepub.com
DFT calculations have been instrumental in studying the solvation of Li⁺ in battery electrolytes. By calculating the interaction energies between Li⁺ and solvent molecules like ethylene carbonate (EC), propylene (B89431) carbonate (PC), and dimethyl carbonate (DMC), researchers have confirmed that cyclic carbonates like EC bind more strongly to Li⁺ than linear ones. cdnsciencepub.comresearchgate.net Such studies can predict the most stable structures of Li⁺-solvent complexes; for example, a tetrahedral coordination of four solvent molecules around a Li⁺ ion, Li⁺(S)₄, is often found to be the most stable configuration. cdnsciencepub.comresearchgate.net
DFT is also used to explore the interaction of Li⁺ with electrode materials. Studies on graphene have shown that a lithium atom can be stably trapped by carbon vacancies in the graphene sheet. acs.org In another study, DFT was used to investigate the ternary interaction system of fluorinated ethylene carbonate (EC(F)), a Li⁺ ion, and a graphene model, revealing that fluorine substitution weakens the binding of the solvent to Li⁺, which could facilitate desolvation at the electrode interface. mdpi.com Similarly, DFT calculations have examined the binding of Li⁺ to quinone derivatives for potential use as organic cathode materials and the interaction with silicon nanowires as potential anodes. acs.orgnih.gov
For example, DFT calculations were used to investigate the thermodynamics of Li⁺ binding to seven different quinone derivatives. acs.org The results showed that Li⁺ primarily binds to the carbonyl groups and that the binding free energies provide a measure of the suitability of these molecules as cathode materials. acs.org In another comprehensive study, the accuracy of 54 different DFT functionals was assessed against high-accuracy CCSD(T) calculations for determining Li⁺-nucleic acid binding energies. acs.org This work established that the binding strength follows the trend: phosphate ≫ G > C ≫ A ∼ T = U, and identified the PBE-QIDH functional as one of the top performers for accurately predicting these interactions. acs.orgnih.gov
DFT can also be used to calculate other thermodynamic parameters, such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of reaction. frontiersin.org For instance, the Gibbs free energy of decomposition for various electrolyte components can be calculated to assess their thermal stability. frontiersin.org It was found that the presence of Li⁺ can facilitate the thermal decomposition of electrolyte molecules by lowering the activation energy of the decomposition reactions. frontiersin.org These fundamental thermodynamic calculations are essential for designing safer and more stable electrolytes and for understanding the fundamental processes that govern the performance of lithium-ion technologies. youtube.comrsc.orgmdpi.com
Table 4: Examples of Calculated this compound Binding Energies
| Interacting Species | System/Molecule | Calculated Binding Energy | Method | Significance | Reference |
|---|---|---|---|---|---|
| Li⁺ and Nucleic Acids | Guanine, Cytosine, Adenine, etc. | Phosphate ≫ G > C ≫ A ∼ T = U | CCSD(T)/CBS (Benchmark) | Provides benchmark data for understanding Li⁺ roles in biology and for validating DFT functionals. | acs.orgnih.gov |
| Li⁺ and Quinone Derivatives | Quinone carbonyl groups | Varies with derivative | DFT (PBE0, PWB6K) | Investigates suitability as organic cathode materials for Li-ion batteries. | acs.org |
| Li⁺ and Electrolyte Solvents | EC, PC, DMC, etc. | EC binds most strongly | DFT (B3LYP) | Explains preferential solvation and stability of electrolyte complexes. | cdnsciencepub.comresearchgate.net |
| Li⁺ and Silicon Nanowires | Interstitial doping | Si-Li bonds are formed | DFT (LDA) | Shows that doping makes the system less stable but induces metallic character. | nih.gov |
Electronic Structure Analysis of this compound in Various Environments
The electronic structure of the this compound (Li⁺) is fundamental to understanding its behavior in the diverse chemical environments within a lithium-ion battery, from the electrolyte to the electrode interfaces. The solvation of Li⁺ in the electrolyte, for instance, is critically dependent on the electronic interactions between the cation and the surrounding solvent molecules and anions. rsc.orgrsc.org The coordination of Li⁺ with solvent molecules, such as ethylene carbonate (EC) and dimethyl carbonate (DMC), directly influences the formation and properties of the solid electrolyte interphase (SEI). nih.gov
Molecular dynamics simulations have shown that in mixed electrolytes, the composition of the Li⁺ solvation shell is a key determinant of electrolyte properties. nih.gov For example, in EC/DMC mixtures, the Li⁺ ion is preferentially solvated by EC molecules, which are located closer to the cation than DMC molecules. nih.gov The average distance between the Li⁺ ion and the carbonyl oxygen of EC is approximately 2.06 Å, while for DMC it is 2.09 Å. nih.gov This preferential solvation has a direct impact on the stability and conductivity of the electrolyte.
Spectroscopic techniques, such as Raman spectroscopy and nuclear magnetic resonance (NMR), combined with computational methods like Density Functional Theory (DFT), provide powerful tools for probing the electronic environment of the Li⁺ cation. acs.orgacs.org These methods can reveal details about the coordination number and geometry of the Li⁺ solvation shell. acs.orgaip.org For instance, in a mixed solvent of propylene carbonate (PC) and diethyl carbonate (DEC), Raman spectroscopy has shown that the Li⁺ ion is preferentially solvated by PC molecules, forming a (PC)₃(DEC)₁Li⁺ complex. acs.org
Furthermore, the nature of the anion in the lithium salt also plays a significant role in the electronic structure and ion-pairing behavior. rsc.orgacs.org The interaction strength between the Li⁺ cation and the anion can be computationally evaluated to predict the dissociative properties of new lithium salts. rsc.orgrsc.org
The table below summarizes the typical coordination environments of the this compound in common battery electrolytes.
| Solvent/Anion | Coordination Number | Dominant Solvating Species | Li⁺-Oxygen Distance (Å) | Reference |
| Ethylene Carbonate (EC) / Dimethyl Carbonate (DMC) | 4 | EC | ~2.06 (EC), ~2.09 (DMC) | nih.gov |
| Propylene Carbonate (PC) / Diethyl Carbonate (DEC) | 4 | PC | N/A | acs.org |
| Tetraglyme (B29129) (G4) | Varies with concentration | G4 | N/A | acs.org |
Investigation of this compound with Advanced Quantum Algorithms
The advent of quantum computing offers a transformative approach to investigating the complex quantum mechanical behavior of lithium cations in battery materials. meetiqm.comdiscovermagazine.com Classical computers face limitations in accurately simulating the electronic structure of molecules and materials, especially for systems with strong electron correlation. ionq.com Quantum algorithms, however, are designed to handle such complexity with greater efficiency and accuracy. aps.org
Quantum algorithms like the Quantum Phase Estimation (QPE) and the Variational Quantum Ecosolver (VQE) are being developed to calculate the ground-state energies of battery materials with high precision. aps.orgquantum-journal.org These calculations are crucial for determining key battery properties such as equilibrium cell voltage, ionic mobility, and thermal stability. aps.orgarxiv.org For example, researchers have outlined end-to-end quantum algorithms for simulating cathode materials like dilithium (B8592608) iron silicate (B1173343) (Li₂FeSiO₄). discovermagazine.comaps.org
A significant area of focus is the simulation of electrolyte molecules and their interactions with the this compound. engineering.com By simulating the chemical reactions within the electrolyte at a molecular level, quantum computers can provide a deeper understanding of phenomena like the formation of the solid electrolyte interphase (SEI). meetiqm.com A hybrid approach, combining quantum and classical computing, has been proposed to simulate the reductive decomposition of ethylene carbonate in lithium-ion batteries, demonstrating the potential for more efficient battery design. meetiqm.com
The table below highlights some of the advanced quantum algorithms being explored for the investigation of this compound behavior.
| Quantum Algorithm | Application in this compound Investigation | Potential Impact | Reference |
| Quantum Phase Estimation (QPE) | Calculating ground-state energies of cathode and electrolyte materials. | Accurate prediction of cell voltage and stability. | aps.org |
| Variational Quantum Eigensolver (VQE) | Simulating molecular properties and reaction pathways. | Understanding SEI formation and electrolyte degradation. | quantum-journal.org |
| Quantum Simulation Algorithms | Modeling complex quantum systems like battery materials. | Overcoming limitations of classical simulation methods. | discovermagazine.com |
Multiscale Modeling Approaches for this compound Systems
Bridging Atomistic and Macroscopic Behavior of this compound Transport
A comprehensive understanding of this compound transport in batteries requires a multiscale modeling approach that connects phenomena across different length and time scales. nih.govbeilstein-journals.org Atomistic simulations, such as Density Functional Theory (DFT) and molecular dynamics (MD), provide fundamental insights into the interactions and diffusion mechanisms of lithium ions at the atomic level. researchgate.netresearchgate.net However, these methods are computationally expensive and are limited to small system sizes and short time scales.
The table below illustrates the different scales and corresponding modeling techniques used to study this compound transport.
| Scale | Modeling Technique | Investigated Phenomena |
| Atomistic (nm) | Density Functional Theory (DFT), Molecular Dynamics (MD) | Li⁺ diffusion pathways, activation energies, solvation structure. researchgate.netresearchgate.net |
| Microscale (μm) | Porous Electrode Theory, Phase-Field Models | Li⁺ distribution in electrode microstructure, SEI growth. uwaterloo.ca |
| Macroscale (mm) | Equivalent Circuit Models, Newman Model | Cell voltage, capacity, power density. uwaterloo.ca |
Integration of Machine Learning in this compound Electrolyte Design
The design of novel electrolytes with optimal properties is a critical challenge in the development of next-generation lithium-ion batteries. mdpi.comnso-journal.org Traditional trial-and-error approaches to electrolyte discovery are time-consuming and expensive. nso-journal.org Machine learning (ML) has emerged as a powerful tool to accelerate this process by leveraging large datasets to predict the properties of new electrolyte formulations. stanford.edunso-journal.org
ML models can be trained on existing experimental and computational data to learn the complex relationships between the chemical structure of electrolyte components and their performance metrics, such as ionic conductivity, electrochemical stability, and lithium-ion transference number. mdpi.commdpi.com These trained models can then be used to rapidly screen vast chemical spaces for promising new solvent molecules, lithium salts, and additives. stanford.edunso-journal.org
The table below showcases examples of machine learning applications in electrolyte design.
| Machine Learning Application | Goal | Key Performance Metric | Reference |
| Screening of Solid Electrolytes | Identify new solid-state electrolyte materials. | Ionic conductivity, stability. | stanford.edumdpi.com |
| Prediction of Polymer Electrolyte Conductivity | Design novel polymer electrolytes with high conductivity. | Ionic conductivity. | mdpi.com |
| Optimization of Liquid Electrolytes | Find optimal electrolyte formulations with balanced properties. | Ionic conductivity, oxidative stability, Coulombic efficiency. | azom.com |
| Automated Data Extraction | Build comprehensive databases from scientific literature. | Data availability and standardization. | eurekalert.org |
Spectroscopic Characterization of Lithium Cation Environments
Nuclear Magnetic Resonance (NMR) Spectroscopy of Lithium Cation
Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective tool for investigating the local structure and dynamics of lithium ions. electrochem.org By exploiting the magnetic properties of lithium nuclei, primarily ⁷Li and occasionally ⁶Li, NMR can provide quantitative data on the cation's coordination, mobility, and the electronic and structural changes occurring in its vicinity. electrochem.orgresearchgate.net
Solid-state NMR (ssNMR) is a versatile technique for characterizing the local environments of lithium cations in solid materials. researchgate.net The chemical shift of the ⁶Li or ⁷Li resonance in an NMR spectrum is highly sensitive to the local coordination environment, including the number and type of neighboring atoms and the presence of paramagnetic centers. researchgate.netacs.org For instance, ⁶Li Magic Angle Spinning (MAS) NMR spectroscopy is one of the few available structural probes that can quantitatively describe the sub-nanometer scale local lithium environments that govern site occupation energy in intercalation materials. researchgate.net
DFT-assisted ⁶Li ssNMR has been used to understand the complex local structures in cathode materials like LiMn₀.₅Ni₀.₅O₂. acs.org By comparing experimental spectra with DFT calculations for different atomic configurations (e.g., zigzag, row, and flower structures), researchers can deduce that the material is often a blend of various configurations beyond the ideal ground-state structures. nih.govacs.org Such analyses have revealed how factors like annealing time can influence Ni/Mn ordering and Li/Ni site mixing, which are critical to the material's electrochemical properties. acs.org
Table 1: Representative ⁶Li Solid-State NMR Chemical Shifts for Different Lithium Environments
| Compound | Lithium Site | Coordination | ⁶Li Chemical Shift (ppm) | Reference |
|---|---|---|---|---|
| Li₃AlS₃ | Li1 (tetrahedral) | S | 1.7 | acs.orgnih.gov |
| Li₃AlS₃ | Li4 (tetrahedral) | S | 1.3 | acs.orgnih.gov |
| Li₃AlS₃ | Li2/Li3 (octahedral) | S | -0.2 | acs.orgnih.gov |
| Li₄.₃AlS₃.₃Cl₀.₇ | Li1/Li2 (tetrahedral) | S/Cl | 1.0 | acs.orgnih.gov |
This table provides an interactive summary of ⁶Li NMR chemical shifts corresponding to distinct lithium coordination environments in sulfide-based solid electrolytes.
Pulsed-Field Gradient (PFG) NMR is a powerful and direct method for measuring the self-diffusion coefficients of ions. researchgate.net The technique works by labeling the position of nuclei with a magnetic field gradient; any movement of these nuclei during a set diffusion time results in a measurable signal attenuation, from which the diffusion coefficient can be calculated. mit.edumit.edu PFG-NMR is advantageous because it can distinguish the diffusion of different species (e.g., cations, anions, solvent molecules) within a complex system, providing insights into both structural and dynamic properties. researchgate.net
Despite its utility, applying PFG-NMR to solid lithium-ion conductors has been challenging due to the typically slow diffusion rates and short NMR coherence times in solids. mit.edumit.edu However, recent advancements, such as the use of dipolar refocusing sequences and strong pulsed magnetic field gradients, have extended coherence times and enabled the measurement of slow lithium ion diffusion at room temperature. mit.edumit.edu
PFG-NMR has been successfully used to measure ⁷Li self-diffusion in various materials. In a study on the solid electrolyte α-Li₃N, ⁷Li PFG-NMR was used for the first time to measure lithium self-diffusion coefficients in a crystalline inorganic powder between 534 K and 774 K. researchgate.netrsc.org The study found that lithium diffusion was anisotropic, with an activation energy of 0.150 ± 0.009 eV for diffusion within the Li₂N layers. researchgate.netrsc.org In another example, ⁷Li and ¹⁹F PFG-NMR were used to measure cation and anion self-diffusion in polyacetal-based polymer electrolytes. acs.org The results showed that at 90 °C, the Li⁺ diffusivity changed modestly across different polymer compositions, while the anion (TFSI⁻) diffusion decreased significantly with certain modifications. acs.org
Table 2: this compound Self-Diffusion Coefficients Measured by PFG-NMR
| Material | Temperature (°C) | Li⁺ Self-Diffusion Coefficient (cm²/s) | Reference |
|---|---|---|---|
| α-Li₃N | 261-501 | Anisotropic diffusion observed | researchgate.netrsc.org |
| Lithium Sulfide (B99878) | Room Temp. | 2.39 ± 0.34 x 10⁻⁸ | mit.edu |
| Polyacetal/LiTFSI Electrolyte | 90 | Varies with polymer composition | acs.org |
This interactive table summarizes Li⁺ self-diffusion coefficients in different materials, highlighting the capability of PFG-NMR to quantify ion mobility.
In situ and operando NMR techniques are invaluable for studying the dynamic changes within an electrochemical cell, such as a lithium-ion battery, during its actual operation. acs.orgnih.gov These methods allow for real-time monitoring of structural and chemical transformations, providing insights that are not accessible through ex situ measurements, which may not capture short-lived or metastable phases. electrochem.org
A significant challenge in in situ NMR is separating the overlapping signals from different components within the battery (e.g., anode, cathode, electrolyte, and solid electrolyte interphase). electrochem.orgnih.gov Despite this, operando ⁷Li NMR has been successfully applied to full LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811)/graphite (B72142) cells. acs.org These studies can individually monitor processes in both electrodes, tracking changes in Li-ion mobility with temperature and detecting critical degradation mechanisms like lithium metal deposition on the graphite anode at low temperatures. acs.org
Furthermore, in situ NMR is a quantitative and non-destructive method to study the formation of lithium microstructures like dendrites. electrochem.org By monitoring the ⁷Li metal signal, researchers can investigate how factors like electrolyte composition, cycling rate, and temperature influence dendrite formation and growth, which is a major safety concern for lithium-based batteries. electrochem.org For example, studies have observed the appearance of a second ⁷Li metal peak, shifted slightly from the bulk metal peak, which is assigned to the formation of mossy or dendritic lithium. electrochem.org These real-time observations are crucial for developing strategies to improve battery safety and longevity. nih.gov
Raman Spectroscopy for this compound Environment Analysis
Raman spectroscopy is a non-destructive optical technique that probes the vibrational modes of molecules and crystal lattices. aimspress.com It is highly sensitive to changes in local structure, chemical bonding, and symmetry, making it an excellent tool for analyzing the environment of lithium cations in both liquid electrolytes and solid-state materials. cdnsciencepub.comaimspress.com
In liquid electrolytes, the interaction between the this compound and solvent molecules (solvation) and between the cation and the anion (ion association) profoundly impacts ionic conductivity. cdnsciencepub.com Raman spectroscopy can directly probe these interactions. When a this compound is solvated, it perturbs the vibrational modes of the surrounding solvent molecules, leading to the appearance of new bands or shifts in existing bands in the Raman spectrum. cdnsciencepub.comrsc.org
For example, a study of LiAsF₆ in methyl acetate (B1210297) (MA) identified two distinct bands for the MA solvent: one at 844 cm⁻¹ corresponding to bulk solvent and a new band at 864 cm⁻¹ arising from MA molecules within the Li⁺ solvation shell. cdnsciencepub.comresearchgate.net By analyzing the intensity changes of these bands with varying salt concentrations, a solvation number of four was determined for the this compound in this system. cdnsciencepub.comresearchgate.net Similarly, in acetone (B3395972) solutions of LiAsF₆, a new band at 1238 cm⁻¹ (compared to the bulk acetone band at 1220 cm⁻¹) indicated the presence of acetone molecules coordinating the this compound, again suggesting a solvation number of four. rsc.org
Raman spectroscopy is also effective at distinguishing between different types of ion pairs, such as contact ion pairs (CIP), solvent-separated ion pairs (SSIP), and free ions. researchgate.net The vibrational modes of the anion are sensitive to its proximity to the cation. In a study of LiClO₄ in propylene (B89431) carbonate (PC), the symmetrical stretching vibration of the ClO₄⁻ anion was used to identify different ionic species, which is crucial for understanding the formation of the solid electrolyte interphase (SEI) on graphite electrodes. researchgate.net The presence of contact ion pairs was found to be a key factor in enabling reversible lithium intercalation in PC-based electrolytes. researchgate.net
Table 3: Raman Band Shifts Indicating Li⁺ Solvation
| Solvent | Salt | Bulk Solvent Band (cm⁻¹) | Solvating Solvent Band (cm⁻¹) | Solvation Number | Reference |
|---|---|---|---|---|---|
| Methyl Acetate | LiAsF₆ | 844 | 864 | 4 | cdnsciencepub.comresearchgate.net |
| Acetone | LiAsF₆ | 1220 | 1238 | 4 | rsc.org |
This interactive table presents examples of how Raman spectroscopy detects the formation of a Li⁺ solvation shell through the appearance of new vibrational bands.
Raman spectroscopy is highly sensitive to the structural and electronic changes that occur when lithium cations are inserted into (intercalated) or removed from (deintercalated) a host material, such as a battery electrode. aimspress.com As Li⁺ ions enter the host lattice, they alter the local symmetry, bond lengths, and electronic structure, which in turn modifies the vibrational modes of the material. aimspress.comacs.org
In situ Raman spectroscopy allows these changes to be monitored in real-time during electrochemical cycling. rsc.org For graphite anodes, the intercalation of lithium proceeds through a series of "staging" compounds (e.g., LiC₁₈, LiC₁₂), each with a unique Raman signature. rsc.org For instance, during the initial lithiation of graphite, the G band (around 1580 cm⁻¹) shifts to higher wavenumbers (1590 cm⁻¹), and the 2D band (around 2681 cm⁻¹) shifts to lower wavenumbers (2611 cm⁻¹) as stage 4 and 3 intercalation compounds are formed. rsc.org This provides direct evidence for the staging mechanism and the associated changes in the carbon-carbon bonding. rsc.org
In cathode materials like V₂O₅, Raman microspectrometry has been used to track local structural transformations upon lithium insertion. acs.org The intercalation of lithium into crystalline V₂O₅ thin films leads to the formation of an orthorhombic ε-phase, identified by a vanadyl stretching mode at 984 cm⁻¹. acs.org As more lithium is accommodated (x > 0.5 in LiₓV₂O₅), this mode splits and shifts, reflecting the occupation of different lithium sites within the host structure. acs.org These in situ studies are critical for correlating structural evolution with electrochemical performance and degradation mechanisms. aimspress.comaimspress.com
Table 4: Raman Spectral Changes Upon Lithium Intercalation
| Host Material | Process | Key Raman Band | Wavenumber Shift (cm⁻¹) | Structural Interpretation | Reference |
|---|---|---|---|---|---|
| Graphite | Lithiation | G Band | 1580 → 1590 | Formation of stage 4/3 GIC | rsc.org |
| Graphite | Lithiation | 2D Band | 2681 → 2611 | Formation of stage 4/3 GIC | rsc.org |
| V₂O₅ | Lithiation (x < 0.5) | Vanadyl Stretch | Appears at 984 | Formation of ε-phase | acs.org |
This interactive table highlights how changes in Raman spectra serve as fingerprints for the structural phases formed during the intercalation of lithium cations into electrode materials.
X-ray Absorption Spectroscopy (XAS) of this compound
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure of a specific element within a material. For the this compound (Li⁺), XAS provides invaluable insights into its coordination environment, oxidation state, and bonding characteristics in a wide range of materials, from simple salts to complex battery electrodes. The technique can be broadly divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
X-ray Absorption Near Edge Structure (XANES) for Oxidation State and Geometrical Structure
X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), refers to the region of the X-ray absorption spectrum within approximately 50-100 eV of an absorption edge. washington.edu This region is highly sensitive to the formal oxidation state and the coordination geometry of the absorbing atom. xrayabsorption.org
The fundamental process involves the absorption of an X-ray photon, which excites a core electron to an unoccupied state. washington.edu The probability of this transition increases sharply when the photon energy matches the binding energy of the core electron, creating an absorption edge. For lithium, this is the K-edge, corresponding to the excitation of a 1s electron. The position and features of this edge are not constant but are influenced by the chemical environment of the lithium ion. xrayabsorption.org
Oxidation State: An increase in the formal oxidation state of an atom leads to a shift of the absorption edge to higher energies. xrayabsorption.org This "chemical shift" arises because a higher positive charge on the absorbing atom increases the binding energy of the core electrons. By comparing the edge position of a this compound in an unknown sample to that of reference compounds with known oxidation states, the oxidation state of the lithium in the sample can be determined.
Geometrical Structure: The shape and intensity of the pre-edge and near-edge features in a XANES spectrum are dictated by the local geometry around the absorbing atom. washington.eduxrayabsorption.org These features arise from electronic transitions to unoccupied bound states and are governed by dipole selection rules. xrayabsorption.org For instance, the local symmetry around the lithium ion (e.g., tetrahedral vs. octahedral coordination) will produce distinct spectral fingerprints. Theoretical calculations, such as those based on density functional theory, are often used to interpret the experimental XANES spectra and correlate specific features with particular geometric arrangements. rsc.org Studies on lithium compounds like LiMn₂O₄ and LiNi₀.₅Mn₁.₅O₄ have demonstrated that changes in the local environment around the metal centers, influenced by the location of Li ions, significantly affect the XANES shapes. rsc.org
Many Li K-edge XANES studies have been conducted on a variety of lithium-containing compounds, including battery components, salts, and minerals, providing valuable information on the bonding environment of lithium in these materials. researchgate.net
Extended X-ray Absorption Fine Structure (EXAFS) for Local Atomic Structure and Coordination
The Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum begins from about 50 eV beyond the absorption edge and can extend up to 1000 eV or more. This region is characterized by oscillations that arise from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. mpg.de Analysis of these oscillations provides quantitative information about the local atomic structure around the absorbing lithium atom. taylorandfrancis.com
Specifically, EXAFS can determine:
Coordination Number (CN): The number of nearest-neighbor atoms surrounding the central lithium atom.
Bond Distances (R): The distances from the central lithium atom to its neighbors.
Disorder Factors (Debye-Waller factors): A measure of the structural and thermal disorder in the bond distances.
The EXAFS technique is not limited to crystalline materials and can be applied to amorphous solids, liquids, and gases, making it highly versatile. mpg.de For instance, EXAFS has been used to study the local atomic structure in heavily implanted silicon and in amorphous silicon carbide, revealing details about the coordination environment and structural disorder. aps.orgaps.org In the context of lithium-ion batteries, in situ EXAFS studies can track changes in the local structure of electrode materials during charging and discharging cycles.
| Parameter | Description | Information Gained from EXAFS |
| Coordination Number (CN) | The number of atoms directly bonded to the central absorbing atom. | Provides insight into the local geometry and packing of the material. |
| Bond Distance (R) | The average distance between the absorbing atom and its neighbors in a specific coordination shell. | Crucial for understanding the size of the coordination sphere and the nature of chemical bonds. |
| Debye-Waller Factor (σ²) | A measure of the mean square displacement of atoms from their equilibrium positions. | Indicates the degree of structural and thermal disorder in the system. |
X-ray Emission Spectroscopy (XES) and Photoelectron Spectroscopy (PES) for Electronic States of this compound
X-ray Emission Spectroscopy (XES): XES is a complementary technique to XAS that provides information about the occupied electronic states. In XES, a core hole is created by an incident X-ray or electron beam, and the sample then relaxes by emitting an X-ray photon as an electron from a higher energy level fills the core hole. anl.govrigaku.com The energy of the emitted X-ray is characteristic of the electronic states involved in the transition. cnrs.fr For lithium, the Kα emission band corresponds to the 2p → 1s electron transition. cnrs.fr
Since the 2p level is part of the valence band in lithium compounds, the shape of the Li Kα emission spectrum is highly dependent on the density of occupied valence states and thus sensitive to the chemical bonding. cnrs.frtandfonline.com This makes XES a powerful tool for chemical state analysis. rigaku.com For example, studies on silicon-based anodes for lithium-ion batteries have used soft X-ray emission spectroscopy (SXES) to analyze the composition and electronic states of LiₓSi alloys during lithiation, showing that lithium in the alloy has a positive charge. tandfonline.com
Photoelectron Spectroscopy (PES): PES, also known as photoemission spectroscopy, is a surface-sensitive technique that measures the kinetic energy of electrons ejected from a material upon irradiation with high-energy photons (UV or X-rays). byjus.comkhanacademy.org Based on the photoelectric effect, the binding energy of the electrons can be determined from the kinetic energy of the photoelectrons and the energy of the incident photons. khanacademy.org
The PES spectrum consists of peaks that correspond to the different electronic energy levels in the atom or molecule. byjus.com For the this compound, the Li 1s core-level peak is of particular interest. The binding energy of this peak is sensitive to the chemical environment of the lithium ion. However, analyzing the Li 1s spectra can be challenging due to surface contamination and charging effects, especially in powdered samples. ritsumei.ac.jp Studies using synchrotron-radiation PES have been conducted to obtain the intrinsic electronic states of various lithium compounds by carefully controlling experimental conditions. ritsumei.ac.jp The PES spectrum of atomic lithium shows distinct peaks corresponding to the 1s and 2s subshells. byjus.com
Other Advanced Spectroscopic Techniques
Neutron Scattering for Solvation Structure Analysis
Neutron scattering is a powerful technique for determining the structure of materials at the atomic and molecular level. It is particularly well-suited for studying the solvation structure of ions in solution due to the ability to use isotopic substitution to highlight specific atomic correlations.
For the this compound, the technique of Neutron Diffraction with Isotopic Substitution (NDIS) is employed. osti.goviaea.org This method involves preparing two or more samples that are chemically identical but differ in the isotopic composition of the lithium ions (i.e., using ⁶Li and ⁷Li). By taking the difference between the scattering patterns of these samples, the contributions from all other atomic pairs are eliminated, leaving only the correlations involving the lithium ion.
This approach provides detailed information about the hydration shell of the Li⁺ cation in aqueous solutions, including:
Li-O and Li-D distances: The precise distances from the lithium ion to the oxygen and deuterium (B1214612) atoms of the surrounding water molecules. iaea.orgnih.gov
Coordination number: The average number of water molecules in the first hydration shell of the lithium ion. osti.goviaea.orgnih.gov
Orientation of water molecules: The average orientation of the water molecules in the hydration shell relative to the lithium ion.
Studies using NDIS on aqueous solutions of lithium chloride (LiCl) and lithium sulfate (B86663) (Li₂SO₄) have provided key insights into the hydration of the this compound. osti.goviaea.orgnih.gov For instance, in LiCl solutions, the hydration number of Li⁺ was found to be approximately 4.3 at 6 molal, 4.9 at 3 molal, and 4.8 at 1 molal. iaea.orgnih.gov In a 1.5 molal Li₂SO₄ solution, the hydration number was determined to be 5.0. iaea.orgnih.gov The Li-O and Li-D distances were found to be approximately 1.96 Å and 2.58 Å, respectively, across these solutions. iaea.orgnih.gov These experimental results are crucial for validating and refining theoretical models and simulations of ion solvation. osti.gov
Lithium Cation in Advanced Material Systems
Lithium Cation in Ion-Conducting Solid Frameworks
The mobility of lithium cations (Li⁺) within solid-state frameworks is a cornerstone of next-generation energy storage and separation technologies. The structure and chemistry of the host material dictate the efficiency of Li⁺ transport. This section explores the behavior of lithium cations in various advanced solid frameworks, including crystalline inorganic electrolytes, porous organic structures, and polymer-based systems.
Crystalline Inorganic Solid Electrolytes (e.g., Perovskites, Garnets)
Crystalline inorganic materials are a prominent class of solid electrolytes, prized for their high ionic conductivity and robust mechanical properties. Among these, perovskite and garnet-type structures have been extensively researched for their ability to facilitate fast this compound transport.
Perovskites: Perovskite-type oxides, with the general formula ABO₃, have been identified as highly conductive solid electrolytes for lithium ions. acs.org Materials such as Lithium Lanthanum Titanate (La₂/₃₋ₓLi₃ₓTiO₃ or LLTO) exhibit high bulk Li-ion conductivities, in some cases exceeding 10⁻³ S cm⁻¹ at room temperature, which is comparable to some organic liquid electrolytes. mdpi.comacs.org The conductivity in these materials is highly dependent on the concentration of lithium ions and the presence of A-site vacancies, which provide pathways for Li⁺ migration. acs.orgmdpi.com The transport mechanism is governed by a percolation model, where lithium ions diffuse through these vacancies. acs.org However, a significant challenge with perovskite electrolytes is their low ionic conductivity at grain boundaries, which can be orders of magnitude lower than in the bulk material. colab.ws This discrepancy is often attributed to compositional changes and the formation of secondary, Li-poor phases at these boundaries during thermal processing. colab.ws Research has shown that the activation energy for Li⁺ diffusion can exhibit non-Arrhenius behavior, changing at elevated temperatures, which is related to structural changes like the tilting of TiO₆ octahedra within the perovskite framework. acs.org
Table 1: Ionic Conductivity of Selected Crystalline Inorganic Solid Electrolytes
| Material System | Type | Bulk Conductivity (S cm⁻¹) | Total/Grain Boundary Conductivity (S cm⁻¹) | Key Findings |
|---|---|---|---|---|
| La₂/₃₋ₓLi₃ₓTiO₃ (LLTO) | Perovskite | ~1 x 10⁻³ | >2 x 10⁻⁵ | High bulk conductivity, but limited by low grain boundary conductivity. mdpi.com |
| Sr₀.₄₅₈Li₀.₃₈₄Ti₀.₃Ta₀.₇O₃ | Perovskite | 1.87 x 10⁻³ | 1.05 x 10⁻³ | Doping with Strontium and Tantalum can yield higher conductivity than LLTO. acs.org |
| Li₇La₃Zr₂O₁₂ (LLZO) | Garnet | - | 10⁻⁴ - 10⁻³ | High ionic conductivity and good stability against Li metal. researchgate.net |
| Al-substituted LLZO (processed under Ar) | Garnet | - | Higher than air-processed | Processing atmosphere can enhance conductivity and lower interfacial impedance. lbl.gov |
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
MOFs and COFs are crystalline porous materials constructed from metal nodes and organic linkers (MOFs) or purely from light elements linked by strong covalent bonds (COFs). researchgate.net Their high surface area, tunable pore sizes, and the ability to incorporate specific functional groups make them promising platforms for selective this compound transport. rsc.orgnih.gov
The primary mechanism for Li⁺ transport in these frameworks involves the interaction of the cation with the porous structure. The pore environment and the presence of specific binding sites, such as carboxylic acid groups or nitrogen sites, can be tailored to reduce the energy barrier for Li⁺ to enter and move through the framework's channels. rsc.orgnih.gov This tunability allows for the design of materials with high selectivity for Li⁺ over other ions, which is particularly relevant for extracting lithium from brines. rsc.orgnih.govpnas.org For instance, MOFs with precisely controlled subnanometer pores can act as ion sieves, selectively adsorbing Li⁺ while excluding larger hydrated ions like Mg²⁺. nih.govpnas.org
In some cases, Li⁺ can be exchanged with guest cations already present in the channels of an anionic MOF, leading to enhanced porosity and gas sorption capabilities. researchgate.net Furthermore, postsynthetic modification of MOFs, such as deprotonating carboxylic acid groups with LiOH, can significantly increase lithium ionic conductivity. nih.gov One study demonstrated an increase in ionic conductivity from 1.81 × 10⁻⁵ to 1.65 × 10⁻⁴ S·cm⁻¹ after such a modification. nih.gov COFs have also been investigated as potential anode materials, with calculations showing high theoretical capacities for lithium storage due to their stable, porous structures that prevent the formation of lithium dendrites. researchgate.netiaea.org
Table 2: this compound Performance in Selected MOFs and COFs
| Framework | Type | Application | Key Performance Metric | Mechanism/Finding |
|---|---|---|---|---|
| Zn-MOF-COOLi | MOF | Solid Electrolyte | Ionic Conductivity: 1.65 x 10⁻⁴ S·cm⁻¹ | Postsynthetic modification via deprotonation with LiOH enhances conductivity. nih.gov |
| PSP-UiO-66 | MOF | Selective Adsorption | LiCl Adsorption: 10.17 mmol g⁻¹ | Ion-sieving effect in 6.0 Å pores allows high Li⁺ selectivity over Mg²⁺. nih.govpnas.org |
| HAB-COF | COF | Anode Material | Specific Capacity: 1255 mAh g⁻¹ after 1100 cycles | High-density imine groups in the framework promote efficient Li⁺ insertion/extraction. researchgate.net |
Polymeric and Composite Electrolytes
Polymer electrolytes, typically composed of a lithium salt dissolved in a polymer host matrix like polyethylene (B3416737) oxide (PEO), offer advantages such as flexibility and good interfacial contact with electrodes. frontiersin.orgrsc.org In these systems, the transport of lithium cations is fundamentally coupled to the segmental motion of the polymer chains. frontiersin.orgsciopen.com Li⁺ ions hop from one coordination site (e.g., an ether oxygen atom on the PEO chain) to another, a process that occurs primarily in the amorphous, viscoelastic regions of the polymer. frontiersin.orgrsc.orgsciopen.com Consequently, factors that increase polymer chain mobility, such as operating above the glass transition temperature, tend to enhance ionic conductivity. sciopen.com
Composite polymer electrolytes (CPEs) are created by incorporating inorganic ceramic fillers into the polymer matrix. These fillers can be "inert" (non-lithium conducting) like Al₂O₃ or "active" (lithium-conducting) like LLZO. frontiersin.orgrsc.org The addition of these fillers can improve ionic conductivity through several mechanisms. They can reduce the crystallinity of the polymer host, thereby enlarging the amorphous regions where ion transport occurs. frontiersin.org The fillers also introduce new pathways for this compound migration, particularly at the interface between the ceramic particle and the polymer matrix. rsc.orgresearchgate.net Some studies propose that this interfacial region can have uniquely high conductivity. rsc.org The morphology of the filler plays a crucial role; for example, aligned ceramic nanowires can provide continuous transport pathways for Li⁺, leading to higher conductivity compared to randomly dispersed nanoparticles. frontiersin.org Three-dimensional ceramic networks filled with a polymer electrolyte have also been shown to create effective, continuous networks for Li⁺ transport, achieving high ionic conductivities. frontiersin.org
Table 3: Ionic Conductivity of Representative Polymer and Composite Electrolytes
| Electrolyte System | Filler | Filler Type | Ionic Conductivity (S cm⁻¹) | Temperature (°C) | Key Finding |
|---|---|---|---|---|---|
| PEO-PMMA-LiTFSI | Al₂O₃ nanoparticles | Inert | 9.39 x 10⁻⁷ | Not Specified | Doping with inert ceramic nanoparticles improves ionic conductivity. frontiersin.org |
| 3D LLZO-PEO | 3D LLZO network | Active | 2.5 x 10⁻⁴ | 25 | A 3D ceramic network filled with polymer creates a continuous, highly conductive pathway for Li⁺. frontiersin.org |
| PEO-based with aligned LLZO nanowires | LLZO nanowires | Active | 6.05 x 10⁻⁵ | 30 | Aligned nanowires provide more efficient ion transport than randomly oriented fillers. frontiersin.org |
This compound Intercalation Chemistry in Non-Battery Specific Hosts
Intercalation is a process involving the reversible insertion of guest ions, such as Li⁺, into a host material's crystal structure without causing significant structural change. upsbatterycenter.comscience.org.au This phenomenon is fundamental to the operation of lithium-ion batteries but is also a key process in other material systems. This section examines the mechanisms of this compound intercalation in carbonaceous materials and metal oxides and explores the critical role of vacancies in this process.
Mechanisms in Carbonaceous Materials and Metal Oxides
Carbonaceous Materials: Carbon materials, especially graphite (B72142), are widely used as anode materials in commercial lithium-ion batteries. cecri.res.inwikipedia.org The intercalation mechanism in graphite involves Li⁺ ions moving from an electrolyte and inserting themselves between the graphene layers, forming a lithium-graphite intercalation compound (LiC₆). cecri.res.indergipark.org.tr This process is reversible, allowing the ions to be extracted during discharge. science.org.au The charge-discharge process in high-quality graphite exhibits minimal hysteresis. cecri.res.in Different forms of carbon, such as soft and hard carbons, show varied intercalation behaviors and capacities depending on their degree of graphitization and microstructure. cecri.res.in The intercalation of Li⁺ into carbon is a donor-type process, where the lithium atom donates its electron to the delocalized π-electron network of the carbon host. rsc.org
Table 4: Characteristics of Lithium Intercalation in Host Materials
| Host Material | Material Type | Typical Application | Intercalation Mechanism | Key Characteristic |
|---|---|---|---|---|
| Graphite | Carbonaceous | Anode | Reversible insertion of Li⁺ between graphene layers to form LiC₆. cecri.res.indergipark.org.tr | Low potential vs. Li/Li⁺; high reversibility. cecri.res.in |
| LiCoO₂ | Metal Oxide | Cathode | Reversible insertion/extraction of Li⁺ from a layered oxide structure. dergipark.org.tr | High intercalation voltage; stable layered structure. osti.gov |
| Manganese Oxide (MnO₂) | Metal Oxide | Cathode | Li⁺ insertion into interlayer spaces of self-assembled nanosheets. nih.gov | Capacity is influenced by interlayer spacing and pre-intercalated cations. nih.gov |
Fundamental Aspects of Cation Vacancies and Intercalation
Cation vacancies, which are empty lattice sites where a cation would typically reside, play a crucial and enabling role in the process of lithium intercalation, particularly in advanced electrode materials. These vacancies can act as available sites for incoming Li⁺ ions, but more fundamentally, they can facilitate redox reactions that go beyond the transition metal.
Recent research has demonstrated that cation vacancies are required for certain types of anion redox, a process where the anion (e.g., O²⁻ or S²⁻) participates in the charge compensation mechanism. nih.govnih.govacs.orgescholarship.org This is significant because it can lead to higher capacities than what is achievable through transition metal redox alone. nih.govnih.gov In materials like Li-rich metal sulfides, first-principles simulations show that the oxidation of sulfide (B99878) (S²⁻) to persulfide (S₂²⁻) during delithiation (Li⁺ extraction) only occurs when a neighboring cation vacancy is present. nih.govacs.orgescholarship.orgbohrium.com The vacancy provides the necessary physical space to accommodate the structural distortions that occur when two adjacent anions form a dimer bond. acs.orgbohrium.com
Experiments have validated this concept. For example, a Li₂TiS₃ compound where the cation sublattice is fully occupied is electrochemically inert. nih.govnih.govescholarship.org However, by intentionally introducing cation vacancies into the structure (e.g., by creating LiTi₀.₇₅□₀.₂₅S₂, where □ represents a vacancy), the material becomes electrochemically active and can support a high degree of anion redox. nih.govbohrium.com Similarly, creating Co vacancies at the interface of a Co₃O₄/graphene heterostructure was shown to dramatically enhance Li⁺ adsorption and provide new, lower-energy pathways for Li⁺ diffusion, resulting in a pseudocapacitive storage mechanism with ultra-high capacity. uow.edu.au Therefore, the presence and engineering of cation vacancies are fundamental aspects that enable advanced intercalation chemistries.
Table 5: Role of Cation Vacancies in Lithium Intercalation
| Material System | Finding | Mechanism | Impact |
|---|---|---|---|
| Li-rich Metal Sulfides (e.g., Li₂TiS₃) | Cation vacancies are required for anion (sulfur) redox. nih.govnih.govacs.org | Vacancies accommodate the structural distortion of S-S persulfide bond formation. acs.orgbohrium.com | Activates electrochemical capacity in otherwise inert materials. nih.govescholarship.org |
| Co₃O₄/graphene@CNT | Creation of Co vacancies at the interface enhances performance. uow.edu.au | Vacancies enhance Li⁺ adsorption and lower the energy barrier for diffusion. uow.edu.au | Induces intercalation pseudocapacitance, leading to ultra-high capacity and rate capability. uow.edu.au |
| Li-rich Oxides (e.g., Li₂Ir₁₋ySnyO₃) | Vacancy clusters stabilize O-O dimers. nih.govacs.org | Cation migration during charging creates vacancies that accommodate oxygen dimerization. nih.govacs.org | Facilitates anion redox, though can be linked to irreversible structural changes. nih.govacs.org |
This compound in Supramolecular Assemblies and Host-Guest Systems
The selective recognition and binding of the this compound (Li⁺) are of paramount importance in fields ranging from chemical separations to the development of ion-selective sensors and advanced battery electrolytes. Supramolecular chemistry offers a powerful toolkit for the design of synthetic host molecules capable of selectively complexing Li⁺ from a mixture of chemically similar ions, such as other alkali metals. This selectivity is achieved through the careful design of host architectures that are finely tuned to the specific properties of the this compound.
Design Principles for this compound Selective Hosts
The design of host molecules with high selectivity for the this compound is a sophisticated exercise in molecular engineering, governed by a set of fundamental principles. These principles leverage the unique characteristics of Li⁺—its small ionic radius (0.76 Å), high charge density, and large hydration energy—to achieve preferential binding. The core design strategies revolve around the concepts of size matching, preorganization, and the electronic nature of the binding sites.
Size-Match Selectivity: A primary determinant of selectivity is the compatibility between the size of the host's binding cavity and the diameter of the guest cation. Host molecules, such as crown ethers, cryptands, and calixarenes, are designed with cavities that are sterically and electronically complementary to the dimensions of the lithium ion. For instance, crown ethers with smaller ring sizes, like 12-crown-4 (B1663920) and 14-crown-4, are known to be more selective for Li⁺ compared to their larger analogues which favor bigger cations like Na⁺ or K⁺. researchgate.netresearchgate.net DFT calculations have affirmed that crown ethers with cavity sizes between 1.23 Å and 1.38 Å closely match the diameter of the lithium ion (1.36 Å), leading to strong and selective complexation. researchgate.net Complexation with larger cations would cause significant distortion and instability in these smaller, more rigid rings. researchgate.net
Preorganization and Complementarity: The principle of preorganization, as conceptualized in host-guest chemistry, dictates that a host molecule should possess a well-defined, rigid cavity in its uncomplexed state that is already shaped for the guest ion. dtic.milwindows.net This minimizes the entropic penalty associated with the host reorganizing its structure upon binding, leading to more stable complexes. Spherands are a class of hosts that exemplify this principle, containing rigid cavities formed during their synthesis, which results in exceptionally high binding affinity and selectivity for alkali metal ions. kau.edu.sa
Complementarity refers to the optimal electronic and geometric match between the host's binding sites and the guest. dtic.milwindows.net For the electropositive this compound, this involves positioning electron-donating atoms (typically oxygen or nitrogen) within the cavity in a precise spatial arrangement to maximize electrostatic interactions. The host should present a pattern of electrostatic potential that is highly attractive to the cation guest. dtic.mil
Kinetic stability is also crucial, particularly for applications where slow exchange rates are desired. Cryptands, with their three-dimensional encapsulating structures, typically form more kinetically inert complexes compared to the two-dimensional crown ethers. nih.gov For example, certain orthoester cryptands have been shown to bind Li⁺ and Na⁺ with high affinity and slow exchange kinetics, while the larger K⁺ ion binds weakly and exchanges rapidly, demonstrating kinetic selectivity. nih.gov
Structural Rigidity and Flexibility: A delicate balance between rigidity and flexibility in the host's framework is essential. While preorganization favors rigidity, some degree of flexibility can allow the host to adopt an optimal conformation for binding, a concept known as "induced fit." windows.net For instance, the introduction of bulky subunits, such as tetramethyl or bicyclopentyl (B158630) groups, into a crown ether framework can enhance Li⁺ selectivity by creating a more rigid and size-constrained cavity. researchgate.net Conversely, in some calixarene (B151959) derivatives, the introduction of lipophilic propyl groups can contribute to size-discriminating properties by influencing the structural changes that occur upon metal ion loading. researchgate.net
Role of Donor Atoms and Functional Groups: The nature of the electron-donating atoms within the host's cavity significantly influences binding affinity and selectivity. Oxygen atoms are the most common donors in lithium-selective hosts due to their optimal balance of electronegativity and size. The introduction of specific functional groups can further tune the host's properties. For example, proton-dissociable chromogenic crown ethers can act as colorimetric sensors for Li⁺. icm.edu.pl Similarly, modifying calixarenes with acetic acid or propyl groups can shift their selectivity from larger cations towards lithium. researchgate.nettandfonline.com Research has also explored the use of anion-binding receptors to drive the selective extraction of lithium salts, where the interaction between the receptor and the sulfate (B86663) anion facilitates the co-extraction of the this compound. nih.gov
The following tables provide research data on the selectivity of different classes of supramolecular hosts for the this compound.
Table 1: Lithium-Selective Crown Ethers This table presents data for various crown ether-based hosts, highlighting their selectivity for Li⁺ over other alkali metal cations (Na⁺, K⁺). The selectivity factor (α) is typically the ratio of the extraction percentages or binding constants.
| Host Compound | Key Structural Features | Selectivity (αLi/Na) | Selectivity (αLi/K) | Source(s) |
| Di-hydroxy CE (3d) | Bulky tetramethyl subunit, rigid benzo groups | 2519 | - | researchgate.net |
| Di-hydroxy CE (3e) | Bulky bicyclopentyl subunit, rigid benzo groups | 1768 | - | researchgate.net |
| 14-Crown-4 | 14-membered ring with 4 oxygen donors | 20 | - | researchgate.net |
| 12-Crown-4 | 12-membered ring with 4 oxygen donors | 1.7 | - | researchgate.net |
| Benzo-9-crown-3 | Forms stable sandwich-like complexes | High | High | digitellinc.com |
Table 2: Lithium-Selective Calixarenes This table shows how modifications to the calixarene scaffold can induce lithium selectivity.
| Host Compound | Modification | Selectivity Profile | Source(s) |
| Calix kau.edu.saarene Derivative | Tripropyl-monoacetic acid groups | Exhibits Li⁺ selectivity | researchgate.net |
| Calix kau.edu.saarene Derivative | Multiple acetic acid groups | Exhibits Na⁺ selectivity | researchgate.net |
| Impregnated Adsorbent | Calix kau.edu.saarene with trialkyl monoacetic acid derivatives | Extremely high Li⁺ selectivity over other alkali metals | tandfonline.com |
Table 3: Lithium-Selective Cryptands This table provides binding data for cryptands, demonstrating their high affinity for lithium. Binding constants (Kₐ) indicate the strength of the host-guest complex formation.
| Host Compound | Guest Ion | Binding Constant (Kₐ) in M⁻¹ | Solvent | Source(s) |
| o-Me₂-1.1.1 Cryptand | Li⁺ | 2750 | CD₃CN | nih.gov |
| o-Me₂-1.1.1 Cryptand | Na⁺ | Moderate (similar to Li⁺) | CD₃CN | nih.gov |
| o-Me₂-1.1.1 Cryptand | K⁺ | 75 | CD₃CN | nih.gov |
Lithium Cation in Biological and Environmental Systems
Interactions of Lithium Cation with Biomolecules
The biological effects of the this compound are rooted in its ability to compete with other essential cations, particularly sodium (Na⁺) and magnesium (Mg²⁺), for binding sites on macromolecules. mdpi.comnih.gov Its interactions are largely electrostatic, influencing the structure and function of key biological components. physchemres.orgnih.gov
The this compound interacts with the electronegative sites on DNA and RNA nucleobases. acs.org At high concentrations, these interactions can disrupt the hydrogen bonds between base pairs, potentially altering the structural integrity of nucleic acids. acs.org Theoretical studies, using methods like Density Functional Theory (DFT), have elucidated the specifics of these interactions.
Research indicates that the affinity of Li⁺ for DNA nucleobases is substantial, with a preference for certain bases and binding sites. physchemres.orgphyschemres.org Guanine and cytosine show a greater tendency to interact with lithium cations compared to other bases. physchemres.orgphyschemres.orgresearchgate.net The mode of coordination significantly affects the metal ion affinity (MIA), with bidentate (two-point) attachment being more favorable. physchemres.orgphyschemres.org The carbonyl oxygen atoms on the bases are generally preferred binding sites over amino nitrogen atoms. physchemres.orgphyschemres.org The nature of these interactions is predominantly electrostatic. physchemres.orgphyschemres.org
| Nucleobase | Tautomer | Binding Site | MIA (kJ/mol) |
|---|---|---|---|
| Guanine | Keto-amino | N7, O6 | -219.7 |
| Cytosine | Keto-amino | N3, O2 | -210.5 |
| Adenine | Amino | N7, N6 | -188.3 |
| Thymine | Diketo | O2, O4 | -184.9 |
| Uracil | Diketo | O2, O4 | -184.1 |
Data derived from theoretical calculations at the B3LYP/6-311++G(d,p) level of theory. The values represent the interaction energy for the most stable bidentate coordination.
The this compound's coordination chemistry in biological systems is diverse, often forming complexes with coordination numbers ranging from 4 to 6. iaea.org It readily interacts with various biological ligands, including amino acids, phosphates, and carboxylates. iaea.org A significant aspect of lithium's biological activity is its ability to compete with magnesium. For instance, Li⁺ can form a bimetallic complex with magnesium and Adenosine Triphosphate (ATP), creating an ATP·Mg·Li structure. nih.gov The affinity of Li⁺ for the ATP·Mg complex is relatively high (dissociation constant, K_d ≈ 1.6 mM), suggesting this interaction is relevant at physiological concentrations. nih.gov This ternary complex formation implies that lithium can modulate the activity of purine (B94841) receptors in neuronal cells. nih.gov
The affinity of the this compound for the 20 common α-amino acids has also been determined, establishing a clear order of preference. rsc.orgacs.org This affinity is generally highest for amino acids with basic or amide-containing side chains that can effectively chelate the cation. rsc.org
| Rank | Amino Acid |
|---|---|
| 1 | Arginine |
| 2 | Histidine |
| 3 | Glutamine |
| 4 | Asparagine |
| 5 | Lysine |
| 6 | Tryptophan |
| 7 | Glutamic Acid |
| 8 | Aspartic Acid |
| 9 | Tyrosine |
| 10 | Methionine |
| 11 | Phenylalanine |
| 12 | Threonine |
| 13 | Proline |
| 14 | Serine |
| 15 | Isoleucine |
| 16 | Leucine |
| 17 | Valine |
| 18 | Cysteine |
| 19 | Alanine |
| 20 | Glycine |
This order was established based on the unimolecular decompositions of Li⁺-bound dimers via the kinetic method. rsc.org
Biomineralization and Quantum Effects involving this compound
Recent research has uncovered intriguing roles for the this compound in biomineralization and has posited its involvement in quantum biological phenomena. These studies often leverage the differences between lithium's two stable isotopes, ⁶Li and ⁷Li.
Biomineralization is the process by which living organisms produce minerals. During the incorporation of lithium into biogenic carbonates, such as the shells of foraminifera, isotopic fractionation occurs, meaning one isotope is preferentially incorporated over the other. mdpi.com Studies on inorganic calcite precipitation show that the lighter ⁶Li isotope is preferentially taken up into the mineral structure. hawaii.edu This fractionation (expressed as δ⁷Li) can be influenced by environmental factors like pH and the growth rate of the mineral. mdpi.comresearchgate.net However, in biological systems, these effects can be complex, with so-called "vital effects"—physiological processes specific to the organism—playing a significant role that can sometimes override simple physicochemical controls. mdpi.comcaltech.edu For example, in culture experiments with the foraminifera Amphistegina lessonii, no clear link was found between pH or growth rate and the lithium isotope fractionation, in contrast to observations from inorganic experiments. mdpi.com This suggests a strong biological control on lithium incorporation. mdpi.com
Recent work on mitochondria has also revealed isotope-specific effects. Lithium protected against calcium-induced damage, and the two isotopes differentially altered the mitochondrial calcium capacity in a tissue-dependent manner. nih.gov Specifically, ⁷Li was a more potent effector of mitochondrial calcium accumulation. nih.gov
There is growing interest in the field of "quantum biology," which explores non-trivial quantum mechanical effects in living systems. pnas.orgfrontiersin.org Lithium has become a focus of several theoretical models in this area.
One theory suggests that the differential effects of lithium isotopes could be explained by quantum phenomena. pnas.org For instance, the nuclear spins of ⁶Li and ⁷Li are different, which could lead to differing interactions in biological processes. pnas.org An in-vitro study provided evidence for a differential lithium isotope effect on the formation of amorphous calcium phosphate (B84403), a key component in bone and other biological minerals. pnas.org This finding is consistent with predictions of the Posner-mediated quantum brain theory, which posits that Posner molecules (Ca₉(PO₄)₆) could function as quantum bits (qutrits) in the brain, and that lithium isotopes could differentially affect their aggregation. pnas.org
Another model proposes that the this compound can exert its biological effects via quantum tunneling. nih.gov According to this mathematical model, the smaller mass of the lithium ion allows it to have a higher probability of "tunneling" through closed sodium channels in neuronal membranes compared to the larger sodium ion. nih.gov This proposed quantum conductance would lead to a net depolarization effect, providing a potential quantum-mechanical explanation for some of lithium's neurological activities. nih.gov
Environmental Speciation and Transport of this compound
The increasing use of lithium in technologies like batteries has led to a greater focus on its environmental fate. nih.govpetro-online.com When released into the environment, the this compound's behavior is governed by the physicochemical characteristics of the soil and water systems.
In soils, lithium speciation and mobility depend on factors like clay concentration, pH, and the presence of mineral oxides and organic matter. nih.gov While geogenic (naturally occurring) lithium is often sparingly soluble, lithium introduced from anthropogenic sources is one of the most mobile cations in soil. researchgate.net It primarily exists in dissolved form in soil water or is adsorbed onto negatively charged surfaces of clay minerals and iron-manganese oxides. nih.govresearchgate.net The topsoil generally contains less lithium than deeper soil layers. nih.gov
The transport of lithium in the environment occurs mainly through water. Its high mobility means it can readily leach from soils into groundwater or be carried into surface waters via runoff. petro-online.comresearchgate.net The extraction of lithium from brines can consume vast amounts of water and risks leaking chemicals into local water supplies. petro-online.comyoutube.com In aquatic systems, lithium generally remains as the solvated Li⁺(aq) cation. The nature of the solvent and the anions present can influence the formation of contact-ion pairs (CIPs) versus solvent-separated ion pairs (SSIPs), which in turn affects its reactivity and transport. acs.orgacs.org For instance, in certain organic solvents, the ability of the solvent molecule to rearrange its electronic density upon coordinating with the lithium ion dictates the degree of ion pairing. acs.orgacs.org
Geochemical Cycling and Distribution of this compound
The geochemical cycle of the this compound (Li⁺) involves its movement through the lithosphere and hydrosphere. wikipedia.org Lithium is widely distributed as a trace element in the Earth's lithosphere and mantle, primarily within silicate (B1173343) minerals. wikipedia.org Its journey begins with the chemical weathering of continental rocks, which dissolves lithium from primary minerals and releases it into rivers and groundwater. wikipedia.org
The upper continental crust has a significantly lighter lithium isotopic composition compared to the mantle and oceanic crust. researchgate.net This is attributed to the preferential retention of the lighter isotope, ⁶Li, in secondary minerals like clays (B1170129) that form during weathering, leaving the dissolved load enriched in the heavier isotope, ⁷Li. researchgate.netgoldschmidt.info Consequently, river water carrying dissolved lithium is isotopically heavy. goldschmidt.info
Rivers contribute approximately half of the lithium that enters the oceans. wikipedia.org The other major source is hydrothermal venting at mid-ocean ridges, where lithium is released from the mantle. wikipedia.org Within the ocean, dissolved lithium can be removed from seawater through the formation of authigenic clays and the alteration of the oceanic crust. wikipedia.org The total lithium content in seawater is substantial, estimated at 230 billion tonnes, with a relatively constant concentration ranging from 0.14 to 0.25 parts per million (ppm). wikipedia.org However, higher concentrations, up to 7 ppm, can be found near hydrothermal vents. wikipedia.org
The Earth's crust is estimated to contain between 20 and 70 ppm of lithium by weight. wikipedia.org It is a minor component of igneous rocks, with the highest concentrations found in granites and granitic pegmatites, which are significant commercial sources of lithium-containing minerals like spodumene and petalite. wikipedia.orgsciencenews.org
Interactive Data Table: Lithium Concentration in Different Geochemical Reservoirs
| Reservoir | Concentration | Notes |
| Upper Continental Crust | ~20-35 ppm wikipedia.orgresearchgate.net | Highest concentrations in granites and pegmatites. wikipedia.org |
| Oceanic Crust | Lower than continental crust | - |
| Mantle | ~1.5 ppm researchgate.net | - |
| Seawater | 0.14 - 0.25 ppm wikipedia.org | Can reach up to 7 ppm near hydrothermal vents. wikipedia.org |
| River Water | Varies | Transports weathered lithium to the oceans. wikipedia.org |
| Geothermal Brines | Can exceed 200 mg/L lithiumharvest.com | A significant potential resource for lithium. energy.gov |
This table is interactive. Click on the headers to sort the data.
Transport in Natural Aqueous Systems
The transport of the this compound in natural aqueous systems is influenced by a variety of physicochemical factors. As a highly mobile element, lithium generally remains dissolved in water. researchgate.net However, its mobility and concentration can be affected by interactions with solid phases, particularly clay minerals. usgs.gov
In aqueous solutions, the small size of the Li⁺ ion leads to a high charge density, causing it to become heavily hydrated. quora.com This large hydration shell actually decreases its ionic mobility compared to other alkali metal cations like sodium (Na⁺), meaning it moves more slowly in solution. quora.com
The sorption of lithium onto clay minerals such as bentonite (B74815) and kaolin (B608303) can act as a sink for dissolved lithium, particularly in environments with high lithium concentrations. researchgate.net The extent of this sorption is influenced by factors like pH and the presence of other competing cations. researchgate.netlsu.edu For instance, studies have shown that lithium sorption can increase with rising soil pH. nih.gov The process often involves ion exchange, where Li⁺ replaces other cations on the mineral surface. mdpi.com In some cases, lithium can be incorporated into the crystal structure of clay minerals during their formation or through hydrothermal alteration. usgs.gov
The concentration of lithium in groundwater is influenced by several factors, including the geology of the aquifer, the depth of the well, and the climate. dri.edu Arid regions often exhibit higher lithium concentrations in groundwater, which can be attributed to the presence of natural salt flats and the concentration of minerals over time due to lower precipitation and older groundwater. dri.eduepa.gov
Geothermal brines represent a significant mode of lithium transport in certain geological settings. These hot, saline fluids circulate deep within the Earth's crust, leaching minerals, including lithium, from the surrounding rocks. lithiumharvest.com The high temperatures and geochemical activity of these reservoirs can lead to brines with significant lithium concentrations, sometimes exceeding 200 mg/L. lithiumharvest.com The extraction of lithium from these geothermal fluids is an area of active research and development. energy.govspe.orgca.gov
Interactive Data Table: Factors Influencing this compound Transport in Aqueous Systems
| Factor | Influence on Lithium Mobility | Research Findings |
| pH | Can affect sorption onto minerals. | Lithium sorption on kaolin is pH-dependent; above pH 5, mineral transformation alters sorption capacity. researchgate.net Sorption generally increases with increasing soil pH. nih.gov |
| Ionic Strength / Competing Cations | High concentrations of other cations can compete with lithium for sorption sites. | Greater lithium adsorption is observed in river water compared to seawater, demonstrating the effect of competition from major ions. lsu.edu |
| Clay Minerals | Act as a primary sink for dissolved lithium through sorption and ion exchange. | Hectorite, a type of smectite clay, can contain significant amounts of lithium. usgs.gov The process can involve ion exchange with H⁺ ions in acidic solutions. mdpi.com |
| Hydration | The large hydration shell of the Li⁺ ion reduces its mobility in aqueous solutions. | Due to its smaller ionic radius, Li⁺ has a higher charge density and becomes more heavily hydrated than Na⁺, leading to slower movement. quora.com |
| Geothermal Activity | Creates lithium-rich brines through high-temperature rock-water interactions. | Geothermal brines can contain lithium concentrations exceeding 200 mg/L, making them a valuable resource. lithiumharvest.com |
This table is interactive. Click on the headers to sort the data.
Advanced Separation and Extraction Methodologies for Lithium Cation
Ion-Selective Membrane Technologies for Lithium Cation Separation
Membrane separation technology is a highly efficient and easily operable process that has garnered significant attention for lithium recovery. rsc.orgrsc.org The core of this technology lies in the use of membranes that can selectively allow the passage of lithium cations while rejecting other ions, particularly those with similar chemical properties like sodium (Na⁺) and potassium (K⁺), and those with different charges like magnesium (Mg²⁺) and calcium (Ca²⁺). acs.orgresearchgate.net
The selective transport of lithium cations through a membrane is a complex process governed by several interconnected principles. rsc.orgnih.gov The mechanism can be understood by considering three sequential stages: the entry of ions into the membrane's channels, the diffusion of ions within these channels, and their exit into the solution on the opposite side. rsc.orgrsc.org The selectivity of this process is determined by a combination of factors:
Ion Hydration Energy and Dehydration: In aqueous solutions, ions are surrounded by a shell of water molecules, creating a hydrated ion with a specific radius. For an ion to pass through the narrow channels of a selective membrane, it must first shed some or all of these water molecules. rsc.orgresearchgate.net The energy required for this dehydration is the hydration energy. Ions like Mg²⁺ have a much higher hydration energy than Li⁺, making them less likely to dehydrate and enter the membrane channels. rsc.orgresearchgate.net This difference is a primary driver of selectivity. For instance, in one study, the higher negative hydration energy of Mg²⁺ (−1922 kJ mol⁻¹) compared to Li⁺ (−515 kJ mol⁻¹) was the key to achieving a high Li⁺/Mg²⁺ permeation selectivity. rsc.org
Size Exclusion (Steric Hindrance): The physical dimensions of the membrane's pores or channels play a crucial role. rsc.orgnih.gov The hydrated radii of ions differ (e.g., hydrated Li⁺ is ~7.64 Å while hydrated Mg²⁺ is ~8.56 Å), and membranes can be designed with channel sizes that preferentially allow smaller hydrated ions to pass or that force dehydration for entry. rsc.org
Electrostatic Interactions (Donnan Exclusion): The surface charge of the membrane is critical. researchgate.netnih.gov Cation exchange membranes (CEMs) possess fixed negative charges. These charges repel anions, while attracting cations. Positively charged membranes can be used to enhance the rejection of multivalent cations like Mg²⁺ and Ca²⁺ due to stronger electrostatic repulsion, thereby favoring the transport of monovalent cations like Li⁺. researchgate.netacs.org
Ion-Functional Group Interaction: Once inside the membrane, the interaction between the cation and the functional groups on the channel walls influences its transport rate. rsc.orgrsc.org The strength of this anchoring can affect the diffusion stage, with weaker, more transient interactions facilitating faster transport. rsc.orgrsc.org The selectivity of Li⁺ over Na⁺ and K⁺ can be influenced by the affinity of these ions to the membrane's functional groups. researchgate.net
The rational design of membranes is crucial for achieving high lithium selectivity and permeability. nih.gov Various materials and architectures are being explored, from inorganic ceramics to versatile polymer-based systems.
LISICON (Lithium Superionic Conductor): While LISICON-type materials are solid-state ceramic electrolytes known for high lithium-ion conductivity in batteries, the principles of their selective crystalline structure are being applied to membrane design. These materials have a rigid framework with channels specifically sized for Li⁺ transport.
Polymer Inclusion Membranes (PIMs): PIMs have emerged as a highly promising and flexible platform for selective ion separation. researchgate.net A PIM is a type of liquid membrane where the components are held within a solid polymer matrix, providing better stability. A typical PIM consists of:
Base Polymer: Provides the mechanical structure. Polyvinyl chloride (PVC), polyvinylidene fluoride (B91410) (PVDF), and cellulose (B213188) acetate (B1210297) (CA) are commonly used. researchgate.net
Carrier (Ionophore): This is the active component that selectively binds to the target ion (Li⁺). Crown ethers are frequently used as carriers. researchgate.net
Plasticizer/Solvent: This component plasticizes the polymer, allowing the carrier and its complexed ion to be mobile within the membrane. nih.gov In some advanced PIMs, ionic liquids are used, which can serve as both a plasticizer and an extractant. researchgate.net
Researchers have enhanced PIM performance by incorporating nanoparticles. For example, adding zeolitic imidazolate framework (ZIF-8) nanoparticles to a PIM containing a 12-crown-4 (B1663920) carrier increased the lithium ion flux significantly, from 45.7×10⁻³ mmol·cm⁻²·h⁻¹ to 63×10⁻³ mmol·cm⁻²·h⁻¹. researchgate.net The design of PIMs can be optimized by carefully selecting the polymer, carrier, and other additives to maximize both selectivity and transport rates. researchgate.netnih.gov
Other Advanced Membranes: Novel membrane designs include thin-film composite (TFC) membranes, covalent organic frameworks (COFs), and metal-organic frameworks (MOFs), which offer precisely engineered nanochannels. rsc.orgresearchgate.net For instance, membranes with negatively charged 2D subnanometer channels have demonstrated the ability to selectively transport monovalent ions in the order of Li⁺ > Na⁺ > K⁺, achieving selectivity ratios that exceed those based on simple ion mobility. researchgate.net
Table 1: Comparison of Lithium-Selective Membrane Design Strategies
| Membrane Type | Key Components | Principle of Selectivity | Reported Li⁺ Selectivity / Flux Example | Reference |
|---|---|---|---|---|
| Polymer Inclusion Membrane (PIM) | Base Polymer (e.g., PVC, PVDF), Carrier (e.g., 12-Crown-4), Ionic Liquid | Carrier-mediated transport; specific complex formation between carrier and Li⁺. | Li⁺ flux of 63×10⁻³ mmol·cm⁻²·h⁻¹ with ZIF-8 nanoparticles. | researchgate.net |
| Modified Cation Exchange Membrane (CEM) | Polymer backbone with fixed negative charges (e.g., sulfonyl groups), surface modification layer (e.g., polydopamine) | Donnan exclusion (charge-based repulsion) and size sieving. | Optimized CEM achieved a molar selectivity of 32.2 for lithium over sodium. | mdpi.com |
| 2D Nanomaterial Membrane | Graphene oxide (GO) or phyllosilicate nanosheets | Precisely controlled interlayer spacing (sub-nanometer channels) acting as ion sieves. | Selectivity ratios of 1.26 for Li⁺/Na⁺ and 1.59 for Li⁺/K⁺. | researchgate.net |
| Self-standing Polymeric Membrane | Methacrylic monomers with lithium sulfonyl-1-(trifluoromethylsulfonyl)imide | Rational design of co-monomer composition and crosslinking. | High Li⁺/Na⁺ separation of 0.98 and Li-ion conductivity up to 6.2 mS cm⁻¹. | chemrxiv.org |
Ionophores are the chemical agents at the heart of many selective membrane systems, acting as the active extractant for the this compound. agscientific.comwikipedia.org These are typically lipophilic (lipid-soluble) molecules that can reversibly bind to a specific ion. agscientific.comwikipedia.orgagscientific.com Their structure is key to their function, featuring a hydrophilic interior cavity that complexes with the cation and a hydrophobic exterior that allows the entire ionophore-ion complex to be soluble in the hydrophobic membrane phase. wikipedia.org
Ionophores facilitate ion transport across a membrane via two primary mechanisms:
Carrier Ionophores: These molecules act as mobile shuttles. wikipedia.org They bind to a lithium ion on one side of the membrane, diffuse across the membrane's thickness, and release the ion on the other side. wikipedia.orgagscientific.com
Channel-Forming Ionophores: These ionophores embed themselves within the membrane to form a hydrophilic pore or channel through which ions can pass, avoiding contact with the membrane's hydrophobic interior. wikipedia.orgagscientific.com
The selectivity of an ionophore for lithium over other ions like Na⁺ and K⁺ is determined by the "fit" between the ion and the ionophore's binding site, which is influenced by ion size, charge, and the coordination chemistry of the ionophore. nih.govnih.gov A variety of synthetic ionophores have been developed specifically for lithium. For example, a series of acyclic diamide (B1670390) ionophores were studied where structural differences in N-amide substituents resulted in varying selectivities; one molecule, AS701, showed the best Li⁺ over Na⁺ selectivity (PLi/PNa of 13). nih.gov Other examples include crown ethers and dicyclohexylamide-based neutral carriers. researchgate.netnih.govnih.gov The performance of these ionophores is critical in applications like ion-selective electrodes (ISEs) for environmental monitoring and in advanced separation membranes. agscientific.com
Table 2: Examples of Lithium-Selective Ionophores and Their Performance
| Ionophore Type | Chemical Structure Basis | Selectivity (Li⁺ vs. other ions) | Application | Reference |
|---|---|---|---|---|
| Acyclic Diamide (AS701) | N,N'-diheptyl-N,N'-diR-5,5-dimethyl-3,7-dioxanonane diamide | Selectivity (PLi/PNa) of 13. Selects for monovalent ions. | Model lipid bilayer membranes | nih.gov |
| Lithium Ionophore VIII | Neutral carrier | Excellent selectivity over potassium and sodium ions. | PVC ion-selective electrodes | agscientific.com |
| Dicyclohexylamide-based | Neutral carrier | Potentiometric selectivity correlates well with thermodynamic stability constants of the ion-ionophore complex. | Solvent polymeric membranes for electrodes | nih.gov |
| 12-Crown-4 | Crown ether | Forms a stable "nesting" complex with Li⁺. | Polymer Inclusion Membranes (PIMs) | researchgate.net |
Electrochemical Separation Techniques for this compound
Electrochemical methods for lithium extraction are gaining prominence due to their high selectivity, efficiency, and environmental friendliness. mdpi.commdpi.comresearchgate.net These techniques use an electrical potential as the driving force to separate ions, offering advantages in process control and reducing the need for chemical reagents. mdpi.commdpi.com
Electrodialysis (ED) is a membrane-based electrochemical separation process that uses an electric field to transport ions through ion-exchange membranes. mdpi.commdpi.com A standard ED system, or "stack," consists of a series of alternating cation-exchange membranes (CEMs) and anion-exchange membranes (AEMs) placed between an anode and a cathode. mdpi.com When a saline feed solution is passed through the channels between these membranes, the applied electric field causes cations (like Li⁺, Na⁺, Mg²⁺) to migrate toward the cathode, passing through the CEMs, while anions (like Cl⁻, SO₄²⁻) migrate toward the anode, passing through the AEMs. This results in the formation of alternating "dilute" and "concentrate" streams, effectively separating the salt from the water. mdpi.comnih.gov
For selective lithium extraction, several advanced ED configurations have been developed:
Selective Electrodialysis (SED): This approach replaces standard CEMs with monovalent-selective CEMs. mdpi.com These specialized membranes are designed to preferentially transport monovalent cations (like Li⁺ and Na⁺) while blocking multivalent cations (like Mg²⁺ and Ca²⁺), which is crucial for treating brines with high magnesium content. acs.orgnih.gov
Bipolar Membrane Electrodialysis (BMED): This technology incorporates bipolar membranes into the ED stack. mdpi.com A bipolar membrane splits water into H⁺ and OH⁻ ions under an electric field. This allows for the conversion of a salt like lithium chloride (LiCl) or lithium sulfate (B86663) (Li₂SO₄) directly into lithium hydroxide (B78521) (LiOH), a high-value product for battery manufacturing, while simultaneously producing an acid. mdpi.com
Membrane Capacitive Deionization (MCDI): This technology combines the principles of ED and capacitive deionization. bohrium.com It uses porous carbon electrodes to adsorb ions, with ion-exchange membranes placed in front of the electrodes to enhance efficiency and selectivity. By using a monovalent-selective CEM, MCDI systems can be optimized to selectively remove lithium over magnesium, with one study achieving a lithium selectivity coefficient of 2.95. bohrium.com
The efficiency and selectivity of electrochemical separation processes are governed by a combination of material properties, operational parameters, and solution chemistry.
Membrane Properties: The intrinsic properties of the ion-exchange membranes are paramount. This includes the density of fixed charges, the pore size, and the chemical nature of the polymer, all of which influence the transport of different ions based on Donnan exclusion and size effects. acs.orgacs.org Modifying membranes, for instance with a dual-layer coating of polydopamine and polyethylenimine, can create selective channels that favor lithium transport. acs.org
Current Density and Voltage: The applied electrical potential is a key operational parameter. While a higher voltage or current density can increase the rate of ion transport, it can also diminish selectivity. mdpi.comijscia.com At higher current densities, concentration polarization effects become more pronounced, which can reduce the separation efficiency between ions with similar properties. mdpi.com Studies have shown that lower current densities often lead to better separation performance; for example, a current density of 5 mA/cm² provided a higher selective transport coefficient for Li⁺ compared to 10 or 20 mA/cm². mdpi.com
Feed Solution Composition: The concentration and ratio of ions in the source brine significantly impact separation. acs.org The presence of high concentrations of competing monovalent cations like Na⁺ and K⁺ can negatively affect the migration and purification of Li⁺. acs.org The initial concentration of the target ion can also be a factor, with some systems showing enhanced separation efficiency at lower lithium-ion concentrations. mdpi.com
Temperature: Temperature can influence ion mobility and membrane properties. In one study investigating the separation of Li⁺ from an organic cation, decreasing the feed temperature from 35 °C to 5 °C slightly improved the selective transport coefficient. mdpi.com
Table 3: Factors Affecting Selectivity in Electrochemical Lithium Separation
| Factor | Effect on Selectivity | Mechanism | Reference |
|---|---|---|---|
| Membrane Type | High | Monovalent-selective membranes enhance Li⁺/Mg²⁺ separation by rejecting divalent ions based on charge and hydration size. | acs.orgmdpi.com |
| Current Density | Moderate to High | Lower current density generally improves selectivity by minimizing concentration polarization and allowing membrane selectivity to dominate transport. | mdpi.com |
| Ion Concentration | Moderate | High concentrations of competing ions (e.g., Na⁺, Mg²⁺) can reduce Li⁺ transport efficiency. Higher total ion concentration can sometimes improve separation. | acs.orgmdpi.commdpi.com |
| Temperature | Low to Moderate | Can affect ion mobility and membrane swelling. Lower temperatures have been shown to slightly increase selectivity in some systems. | mdpi.com |
| pH | Moderate | Can alter the surface charge of membranes and the speciation of ions in solution, affecting electrostatic interactions. | researchgate.net |
Advanced Materials for Selective this compound Adsorption and Recovery
The increasing demand for lithium has catalyzed research into advanced materials that can selectively adsorb and recover lithium cations (Li⁺) from various aqueous sources, including brines and seawater. ipg.ptresearchgate.net These materials offer significant advantages over traditional extraction methods by providing higher selectivity, efficiency, and more environmentally benign processes. gncl.cn Key among these are ion-sieve materials, Covalent Organic Frameworks (COFs), and Metal-Organic Frameworks (MOFs), which are engineered with specific structural and chemical properties for targeted lithium capture.
Ion-Sieve Materials for this compound
Ion-sieve (IS) technology is considered one of the most promising methods for lithium extraction from aqueous resources due to the high lithium uptake capacity and superior selectivity of the materials. ipg.ptresearchgate.net The fundamental working principle of a lithium-ion sieve (LIS) involves a two-step process: first, a lithium-rich precursor is treated with an acid to exchange Li⁺ ions with protons (H⁺), forming the hydrogen form of the ion-sieve. Subsequently, this activated sieve is placed in a lithium-containing solution, where it selectively re-adsorbs Li⁺ ions by exchanging them with its H⁺ ions, a phenomenon driven by a steric or size-exclusion effect. ipg.ptresearchgate.net
LIS materials are broadly categorized into two main types based on their chemical composition: manganese-based and titanium-based. ipg.pt
Manganese-based Ion Sieves (LMO-type): Derived from spinel-type lithium manganese oxide (LMO) precursors like LiMn₂O₄ and Li₄Mn₅O₁₂, these sieves are popular due to their high theoretical lithium adsorption capacities. nih.gov The spinel structure possesses a three-dimensional channel network that facilitates the embedding and removal of lithium ions. researchgate.net However, a significant drawback of LMO-type sieves is the dissolution of manganese during the acid treatment process, which can contaminate water resources and reduce the material's recyclability and structural stability. researchgate.netnih.gov Research has focused on mitigating this issue through strategies like doping with other metal ions, such as iron, to enhance stability and magnetic separability. gncl.cn
Titanium-based Ion Sieves (LTO-type): These materials, such as those derived from Li₂TiO₃ or Li₄Ti₅O₁₂, are known for their excellent structural stability, resistance to acid, and good cycling performance, making them a highly attractive alternative to LMOs. worldscientific.comacs.org They can be synthesized with various structures, including layered (H₂TiO₃) and spinel (H₄Ti₅O₁₂) forms. nih.gov While generally exhibiting slightly lower adsorption capacities than their manganese counterparts, their stability makes them more reliable for long-term industrial applications. acs.org Modifications through ion doping and morphology control are active areas of research to further boost their performance. worldscientific.com
The performance of LIS materials is heavily influenced by their preparation method—such as solid-state reaction, sol-gel, or hydrothermal synthesis—and the conditions of the acid elution process. nih.govmdpi.com Organic acids are being explored as less corrosive and more environmentally friendly alternatives to hydrochloric acid for the elution step. mdpi.com
Table 1: Performance of Various Ion-Sieve Materials for this compound Adsorption
| Ion-Sieve Material | Precursor | Adsorption Capacity (mg/g) | Key Findings | Source |
|---|---|---|---|---|
| Spinel Manganese Oxide | Li1.6Mn1.6O4 | 44 | Demonstrates high adsorption capacity, a benchmark for LMO-type sieves. | mdpi.com |
| Spinel Manganese Oxide | Li1.3Mn1.7O4 | 24.06 | Achieved at pH 12, showing strong pH dependence. | mdpi.com |
| Fe-doped Titanium-Lithium-Ion Sieve | Fe/Ti-0.15-600(H) | 35 | Doping with iron enhances adsorption capacity and cycling stability. | acs.org |
| Titanium Dioxide Ion Sieve | TiO2 | 28.46 | Performance significantly improved under alkaline conditions. | acs.org |
| Manganese-Titanium Mixed Ion Sieve | M-T-LIS | >20 (after 5 cycles) | Maintains over 80% recovery efficiency after five cycles using DL-malic acid for desorption. | mdpi.com |
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) for this compound Capture
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials that have emerged as highly promising candidates for selective lithium extraction. rsc.orgrsc.org Their key advantages lie in their exceptionally high surface areas, tunable pore sizes, and the ability to chemically functionalize their structures for specific ion recognition. rsc.orgrsc.org
Metal-Organic Frameworks (MOFs): MOFs are constructed from metal ions or clusters linked by organic ligands, forming a highly ordered, porous structure. This design allows them to act as "ionic sieves," where the pore size can be precisely engineered to be slightly larger than a dehydrated lithium ion but smaller than competing, larger hydrated ions like sodium (Na⁺), potassium (K⁺), and magnesium (Mg²⁺). pnas.orgnih.govresearchgate.net The challenge of separating Li⁺ from Mg²⁺ is particularly pronounced due to their similar physicochemical properties. nih.gov Recent research has demonstrated that MOFs with subnanoporous structures can achieve high Li⁺/Mg²⁺ selectivity. For instance, the PSP-UiO-66, a MOF functionalized with polyspiropyran, showed a high lithium adsorption capacity and could be regenerated using sunlight, offering an energy-efficient recovery process. pnas.orgnih.gov The chemical environment within the MOF can also be tailored; for example, MIL-100(Fe) has shown potential chemical interactions between its iron centers and lithium ions, contributing to its adsorption capability. rsc.org
Covalent Organic Frameworks (COFs): COFs are built entirely from light elements (like carbon, oxygen, nitrogen, and boron) linked by strong covalent bonds, resulting in robust and stable porous structures. nih.gov Like MOFs, COFs offer precisely tunable pore sizes and the ability to incorporate specific functional groups, making them excellent candidates for lithium-ion separation membranes. rsc.orgrsc.org Strategies to enhance Li⁺ selectivity include engineering pore confinement effects and incorporating functional groups that can selectively bind or chelate lithium. rsc.org For example, embedding macrocycles like crown ethers into a COF structure can create specific transport channels where Li⁺ ions "hop" from one binding site to the next. rsc.org Furthermore, creating COFs with a cationic skeleton can help split Li⁺ from its counter-ion in a salt, increasing the concentration of free, mobile Li⁺ ions and thus improving transport dynamics. nih.govacs.org
The designable nature of both MOFs and COFs allows for the development of next-generation materials and membranes that can overcome the permeability-selectivity trade-off, paving the way for more efficient and sustainable lithium extraction technologies. rsc.orgrsc.org
Table 2: Research Findings on MOFs and COFs for this compound Capture
| Material | Type | Adsorption Capacity (mmol/g) | Li⁺/Mg²⁺ Selectivity | Key Findings | Source |
|---|---|---|---|---|---|
| PSP-UiO-66 | MOF | 10.17 | 5.8 to 29 | Features narrow 6.0 Å pores for ion-sieving and is regenerable by sunlight. | pnas.orgnih.gov |
| MIL-100(Fe) | MOF | Not specified | Not specified | Demonstrates good regeneration performance and a potential chemical interaction between Fe and Li. The maximum separation factor for lithium isotopes reached 1.048. | rsc.org |
| Calixarene (B151959) COFs | COF | ~13.6 (94.66 mg/g) | Not specified | High capacity attributed to abundant adsorption sites from calix rsc.orgarene units. Showed excellent lithium isotope separation. | researchgate.net |
| Cationic COF | COF | Not applicable (conductivity study) | Not applicable | Incorporating a cationic skeleton improves Li⁺ conductivity up to 2.09 × 10⁻⁴ S cm⁻¹ at 70 °C by increasing free Li⁺ ions. | acs.org |
| Crown-POF | COF-like | Not specified | High | Mechanically interlocked 24-crown-8 ether rings create specific, facilitated transport channels for Li⁺. | rsc.org |
Q & A
Q. Example Data :
| Reaction | ΔrH° (kJ/mol) | ΔrS° (J/mol·K) | Source Study |
|---|---|---|---|
| Li⁺ + 3H₂O → Li⁺·3H₂O | -298.3 | -120.5 | Dzidic & Kebarle 1970 |
| Li⁺ + 4H₂O → Li⁺·4H₂O | -315.7 | -135.2 | Woodin & Beauchamp 1978 |
How can contradictions in reported Li⁺ solvation free energy (ΔrG°) values across studies be systematically addressed?
Advanced Research Question
Discrepancies in ΔrG° often arise from variations in experimental conditions (e.g., solvent purity, temperature gradients) or computational approximations. A robust approach involves:
Meta-analysis of literature : Compiling datasets from peer-reviewed studies (e.g., Rodgers & Armentrout 2000 vs. Staley & Beauchamp 1975) and identifying outliers .
Controlled replication : Reproducing experiments with standardized protocols (e.g., fixed ion concentration, inert gas environments) .
Hybrid validation : Combining experimental data with ab initio simulations to isolate systematic errors (e.g., solvent polarization effects in DFT models) .
Key Consideration : Thermodynamic inconsistencies in Li⁺·CH₃OH clustering (ΔrG° ranging from -85 to -92 kJ/mol) may stem from incomplete solvent dehydration during measurement .
What protocols ensure reproducibility in Li⁺ ion-exchange capacity measurements for novel adsorbents like KU-2-8 resins?
Basic Research Question
For dynamic adsorption studies (e.g., Li⁺ extraction from geothermal fluids), researchers must:
- Standardize column parameters : Resin bed height (e.g., 15 cm), flow rate (1–2 mL/min), and competing ion concentrations (e.g., Na⁺/K⁺ ratios) .
- Quantify saturation thresholds : Monitor breakthrough curves until 78% resin saturation, followed by sodium displacement phases .
- Regeneration validation : Use 1N HCl for resin regeneration and measure Li⁺ recovery efficiency via ICP-MS .
Critical Data : KU-2-8 achieves Li/Na selectivity ratios of 10.4 in optimized elution phases, outperforming conventional resins .
What advanced computational strategies improve the accuracy of Li⁺ diffusion models in solid-state electrolytes?
Advanced Research Question
To model Li⁺ migration barriers in materials like LiCoO₂ or LiFePO₄:
Density Functional Theory (DFT) optimization : Use hybrid functionals (e.g., PBE0) to account for electron correlation and lattice distortions .
Molecular Dynamics (MD) simulations : Incorporate temperature-dependent ionic conductivity (e.g., Nernst-Einstein equation) and defect chemistry .
Experimental cross-check : Validate activation energies (Eₐ) against impedance spectroscopy results (e.g., Eₐ ≈ 0.3–0.5 eV for Li₃PS₄) .
Challenge : Overestimating Li⁺ mobility in amorphous phases due to incomplete boundary conditions in DFT .
How should researchers design experiments to isolate Li⁺ speciation effects in multi-ion electrochemical systems?
Basic Research Question
In battery or geothermal fluid studies, Li⁺ behavior is often masked by competing ions (Na⁺, K⁺). Methodological solutions include:
- Selective electrode calibration : Use Li⁺-ISEs (ion-selective electrodes) with optimized membranes (e.g., LaF₃-doped polymers) .
- Spectroscopic differentiation : Apply ^7Li NMR to track Li⁺ coordination shifts in mixed solvents (e.g., EC:DMC electrolytes) .
- Controlled matrix spiking : Introduce isotopically labeled ⁶Li⁺ to distinguish intrinsic vs. extrinsic migration pathways .
What strategies resolve Li⁺ adsorption/desorption hysteresis in nanoporous materials?
Advanced Research Question
Hysteresis in materials like MOFs or zeolites arises from pore collapse or incomplete solvent evacuation. Mitigation approaches:
- In-situ characterization : Pair BET surface area analysis with operando XRD to monitor structural stability during cycling .
- Thermodynamic profiling : Compare adsorption isotherms at incremental temperatures to identify irreversible binding sites .
- Surface functionalization : Graft sulfonic acid groups to enhance Li⁺ affinity and reduce hysteresis loops by 40–60% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
